Product packaging for 5-Methyl-2-phenyloxazole-4-carboxylic acid(Cat. No.:CAS No. 18735-74-5)

5-Methyl-2-phenyloxazole-4-carboxylic acid

Cat. No.: B031764
CAS No.: 18735-74-5
M. Wt: 203.19 g/mol
InChI Key: YABCPNYCFFUVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-2-phenyloxazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255239. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B031764 5-Methyl-2-phenyloxazole-4-carboxylic acid CAS No. 18735-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABCPNYCFFUVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312482
Record name 5-methyl-2-phenyloxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18735-74-5
Record name 18735-74-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2-phenyloxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, and potential synthetic routes. Furthermore, it explores the biological context of related oxazole derivatives, offering insights into potential mechanisms of action and therapeutic applications.

Core Chemical Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₉NO₃Sigma-Aldrich
Molecular Weight 203.19 g/mol Sigma-Aldrich
MDL Number MFCD00275475Sigma-Aldrich
Predicted Melting Point Data not availableN/A
Predicted Boiling Point Data not availableN/A
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.General knowledge of carboxylic acids
Predicted pKa ~3-5Predicted based on similar aromatic carboxylic acids

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of its constituent functional groups and data from its methyl ester, the following characteristics can be anticipated.[1][2]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the acidic proton of the carboxylic acid. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.2-8.0 ppm). The methyl protons would present as a singlet further upfield (δ 2.0-2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position of which is dependent on solvent and concentration.[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbon atoms of the oxazole ring, the phenyl ring, the methyl group, and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 165-185 ppm).[4] Carbons of the phenyl and oxazole rings would appear in the aromatic region (δ 110-160 ppm), while the methyl carbon would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group of the carboxylic acid would be observed around 1700-1730 cm⁻¹.[5] Characteristic C=N and C-O stretching frequencies of the oxazole ring are also expected.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the oxazole ring.

Experimental Protocols

Synthesis via Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazoles from 2-acylamino ketones.[6][7]

G cluster_start Starting Materials 2_aminopropiophenone 2-Aminopropiophenone acylamino_ketone 2-Benzamido-1-phenylpropan-1-one 2_aminopropiophenone->acylamino_ketone Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylamino_ketone oxazole 5-Methyl-2-phenyloxazole acylamino_ketone->oxazole Cyclodehydration (e.g., H₂SO₄, P₂O₅) carboxylic_acid This compound oxazole->carboxylic_acid Carboxylation (e.g., Vilsmeier-Haack or lithiation followed by CO₂ quench)

Caption: Robinson-Gabriel synthesis workflow.

Protocol:

  • Synthesis of 2-Acylamino Ketone: 2-Amino-1-phenylpropan-1-one hydrochloride is reacted with benzoyl chloride in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to yield 2-benzamido-1-phenylpropan-1-one.

  • Cyclodehydration: The resulting 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, with heating, to form the oxazole ring.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Carboxylation: Introduction of the carboxylic acid group at the 4-position can be achieved through various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or by lithiation at the 4-position followed by quenching with carbon dioxide.

Synthesis via Hydrolysis of the Corresponding Ester

This method involves the synthesis of the ethyl or methyl ester of the target carboxylic acid, followed by hydrolysis.

G cluster_start Starting Materials ethyl_acetoacetate Ethyl Acetoacetate ester Ethyl 5-methyl-2-phenyloxazole-4-carboxylate ethyl_acetoacetate->ester benzamide Benzamide benzamide->ester Condensation & Cyclization carboxylic_acid This compound ester->carboxylic_acid Hydrolysis (Acid or Base catalyzed) G Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->COX2 Inhibition

References

A Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis and Chemical Properties

The synthesis of the 5-methyl-2-phenyloxazole-4-carboxylic acid core can be achieved through several established synthetic routes for oxazole derivatives. The Robinson-Gabriel synthesis is a classic and versatile method for constructing the oxazole ring from α-acylamino ketones.[1][2]

A plausible synthetic pathway to obtain this compound is through the synthesis of its corresponding ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Methyl 5-Methyl-2-phenyloxazole-4-carboxylate (A Representative Protocol)

This protocol is based on the general principles of the Robinson-Gabriel synthesis.

Materials:

  • Benzamide

  • Methyl 2-chloroacetoacetate

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Sodium hydroxide (NaOH) or another base for hydrolysis

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • N-acylation: React benzamide with methyl 2-chloroacetoacetate in the presence of a base like pyridine to form the intermediate, methyl 2-(benzamido)-3-oxobutanoate.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Treat the intermediate with a dehydrating agent such as phosphorus oxychloride in a suitable solvent like dichloromethane. This step facilitates the intramolecular cyclization and dehydration to form the oxazole ring, yielding methyl 5-methyl-2-phenyloxazole-4-carboxylate.[1][3]

  • Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

Procedure:

  • Hydrolysis: Dissolve the purified methyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.[4]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification: After the reaction is complete, cool the mixture and acidify it with a strong acid like hydrochloric acid to precipitate the carboxylic acid.

  • Isolation and Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to obtain the pure product.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Benzamide + Methyl 2-chloroacetoacetate step1 N-acylation (Base, e.g., Pyridine) start->step1 intermediate1 Methyl 2-(benzamido)-3-oxobutanoate step1->intermediate1 step2 Cyclodehydration (Dehydrating agent, e.g., POCl₃) intermediate1->step2 intermediate2 Methyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS: 100063-41-0) step2->intermediate2 step3 Hydrolysis (Base, e.g., NaOH) intermediate2->step3 step4 Acidification (Acid, e.g., HCl) step3->step4 end This compound step4->end

Caption: A plausible synthetic workflow for this compound.

Potential Biological Activities and Quantitative Data

Derivatives of the oxazole core have demonstrated a wide range of pharmacological activities, suggesting the therapeutic potential of this compound and its analogs.

Anticancer Activity

Oxazole derivatives are known to exhibit potent anticancer properties by targeting various cellular mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[5][6] While specific IC₅₀ values for this compound are not widely reported, data for structurally related compounds highlight the potential of this scaffold.

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Benzoxazole clubbed 2-pyrrolidinonesSNB-75 (CNS Cancer)31.88 - 35.49 % Growth Inhibition[7]
5-sulfonyl-1,3-oxazole-4-carboxylates60 human cancer cell linesAverage GI₅₀: 5.37 µM[8]
Oxazolo[5,4-d]pyrimidinesHT29 (Colon Adenocarcinoma)CC₅₀: 58.4 µM[9]
Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[10]

Compound ClassAssayActivity (IC₅₀)Reference
Pterostilbene-carboxylic acid derivativesCOX-2 Inhibition85.44 - 140.88 nM[11]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acidsCOX-2 Inhibition0.18 - 0.69 µM[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesIL-6 Inhibition1.539 µM[12]
Antimicrobial Activity

Certain oxazole derivatives have shown promising activity against various bacterial and fungal strains.[13][14]

Compound ClassMicroorganismActivity (MIC)Reference
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesStaphylococcus aureus12.5 µg/mL[13]
5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolesPseudomonas aeruginosa25 µg/mL[13]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativesStaphylococcus aureus125 µg/mL[15]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of oxazole derivatives are a result of their interaction with various cellular signaling pathways.

Kinase Inhibition Signaling Pathway

G cluster_pathway Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Oxazole Derivative Inhibitor->RAF

Caption: A potential mechanism of action for an anticancer oxazole derivative.

Experimental Protocols for Biological Evaluation

Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution.

  • Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader. The IC₅₀ value is then calculated.

Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, a probe, and the test compound at various concentrations. Include controls for no inhibitor and a known inhibitor (e.g., celecoxib).

  • Enzyme Addition: Initiate the reaction by adding the COX enzyme to each well.

  • Substrate Addition: Start the enzymatic reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the enzyme activity. The IC₅₀ value is calculated from the dose-response curve.

Biological Screening Workflow

G cluster_workflow Biological Activity Screening Workflow start Synthesized Oxazole Derivatives primary_screening Primary Screening (e.g., SRB Assay @ single concentration) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Assay (IC₅₀ Determination) hit_identification->dose_response Active hit_identification->end Inactive mechanistic_studies Mechanistic Studies (e.g., Kinase Assays, Western Blot) dose_response->mechanistic_studies in_vivo In Vivo Studies (Animal Models) mechanistic_studies->in_vivo

Caption: A typical workflow for screening the biological activity of synthesized compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. The versatile oxazole core allows for diverse chemical modifications, enabling the fine-tuning of biological activity. The data presented in this guide, drawn from structurally related compounds, underscore the potential of this scaffold in anticancer, anti-inflammatory, and antimicrobial drug discovery. The detailed synthetic and biological evaluation protocols provide a solid foundation for researchers to further explore the therapeutic applications of this important class of molecules.

References

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The core structure consists of an oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
CAS Number 18735-74-5
Canonical SMILES CC1=C(C(=O)O)N=C(O1)C2=CC=CC=C2
InChI Key InChI=1S/C11H9NO3/c1-7-8(11(14)15)13-10(15-7)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15)

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely available in public literature, the following tables summarize the predicted and expected values based on the analysis of its structural analogues and general principles of chemical spectroscopy.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
pKa Expected to be in the range of 3-5 for the carboxylic acid proton.

Table 3: Predicted Spectroscopic Data

Spectroscopy Expected Peaks and Features
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet expected around 12-13 ppm. - Phenyl Protons (-C₆H₅): Multiplets in the aromatic region (approx. 7.4-8.0 ppm). - Methyl Protons (-CH₃): A singlet expected around 2.4-2.6 ppm.
¹³C NMR - Carboxylic Acid Carbonyl (-COOH): Expected in the range of 165-175 ppm. - Oxazole Ring Carbons: Expected in the range of 120-160 ppm. - Phenyl Carbons (-C₆H₅): Expected in the range of 125-135 ppm. - Methyl Carbon (-CH₃): Expected around 10-15 ppm.
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1][2] - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[1][2] - C=N and C=C Stretches (Oxazole and Phenyl): Multiple bands in the 1500-1650 cm⁻¹ region. - C-O Stretch: In the region of 1210-1320 cm⁻¹.[1]
Mass Spectrometry (EI) - Molecular Ion Peak [M]⁺: Expected at m/z = 203. - Major Fragment Ions: Loss of -OH (m/z = 186), loss of -COOH (m/z = 158), and fragments corresponding to the phenyl and oxazole moieties.

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, which can be synthesized from commercially available starting materials.

Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

This synthesis involves the reaction of benzamide with ethyl 2-chloroacetoacetate.

Materials:

  • Benzamide

  • Ethyl 2-chloroacetoacetate

  • Pyridine

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add pyridine (1.1 equivalents).

  • Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Hydrolysis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

Materials:

  • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl) (concentrated)

Procedure:

  • Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent) in a mixture of ethanol (or methanol) and water in a round-bottom flask.

  • Add a solution of NaOH or LiOH (2-3 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with concentrated HCl.

  • The this compound will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

The logical relationship of the key synthesis steps is illustrated in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate cluster_hydrolysis Hydrolysis to Carboxylic Acid Benzamide Benzamide Intermediate Reaction Mixture Benzamide->Intermediate ECA Ethyl 2-chloroacetoacetate ECA->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Ester Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate Intermediate->Ester Reflux in Ethanol Ester_hydrolysis Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate Acidification Acidification (HCl) Ester_hydrolysis->Acidification Base Hydrolysis Base NaOH or LiOH Base->Acidification Final_Product This compound Acidification->Final_Product Precipitation

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for 5-methyl-2-phenyloxazole-4-carboxylic acid, a substituted oxazole of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence commencing with readily available starting materials. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and workflow diagrams generated using Graphviz (DOT language) to visually represent the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process:

  • N-Benzoylation: The synthesis begins with the N-acylation of ethyl 2-amino-3-oxobutanoate with benzoyl chloride to yield the key intermediate, ethyl 2-benzamido-3-oxobutanoate. This reaction is typically carried out under Schotten-Baumann conditions.

  • Robinson-Gabriel Cyclodehydration: The resulting N-acyl-α-amino ketone undergoes an intramolecular cyclization and dehydration to form the oxazole ring, affording ethyl 5-methyl-2-phenyloxazole-4-carboxylate. This transformation is a classic example of the Robinson-Gabriel oxazole synthesis.

  • Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired this compound.

The overall synthetic scheme is depicted below.

Overall Synthesis Pathway cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Robinson-Gabriel Cyclodehydration cluster_2 Step 3: Ester Hydrolysis Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Ethyl 2-benzamido-3-oxobutanoate Ethyl 2-benzamido-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate->Ethyl 2-benzamido-3-oxobutanoate Pyridine, DCM Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Ethyl 2-benzamido-3-oxobutanoate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Ethyl 2-benzamido-3-oxobutanoate->Ethyl 5-methyl-2-phenyloxazole-4-carboxylate H2SO4, Ac2O This compound This compound Ethyl 5-methyl-2-phenyloxazole-4-carboxylate->this compound 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

This step involves the N-benzoylation of ethyl 2-amino-3-oxobutanoate. A common method for this transformation is the Schotten-Baumann reaction, which utilizes an acid chloride and a base to facilitate the acylation of the amine.

Experimental Protocol:

To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added pyridine (1.2 eq). The mixture is stirred for 10 minutes, after which benzoyl chloride (1.1 eq) is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ParameterValue
Reactants
Ethyl 2-amino-3-oxobutanoate1.0 eq
Benzoyl Chloride1.1 eq
Pyridine1.2 eq
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Work-up Aqueous work-up
Purification Column Chromatography
Expected Yield 80-90%

Table 1: Quantitative data for the synthesis of ethyl 2-benzamido-3-oxobutanoate.

Step_1_Workflow start Start dissolve Dissolve Ethyl 2-amino-3-oxobutanoate in DCM and cool to 0 °C start->dissolve add_pyridine Add Pyridine dissolve->add_pyridine add_benzoyl_chloride Add Benzoyl Chloride dropwise add_pyridine->add_benzoyl_chloride react Stir at room temperature for 4-6 hours add_benzoyl_chloride->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, NaHCO3, and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end Ethyl 2-benzamido-3-oxobutanoate purify->end

Caption: Experimental workflow for the synthesis of ethyl 2-benzamido-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

The formation of the oxazole ring is achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of the N-acyl-α-amino ketone intermediate. Concentrated sulfuric acid in acetic anhydride is a classic and effective reagent system for this transformation.[1]

Experimental Protocol:

To a solution of ethyl 2-benzamido-3-oxobutanoate (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), concentrated sulfuric acid (0.1-0.2 eq) is added dropwise at 0 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90-100 °C for 1-2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

ParameterValue
Reactant
Ethyl 2-benzamido-3-oxobutanoate1.0 eq
Reagents
Acetic Anhydride5-10 mL/g of substrate
Concentrated Sulfuric Acid0.1-0.2 eq
Temperature 90-100 °C
Reaction Time 1-2 hours
Work-up Precipitation on ice
Purification Recrystallization
Expected Yield 70-85%

Table 2: Quantitative data for the Robinson-Gabriel cyclodehydration.

Step_2_Workflow start Start dissolve Dissolve Ethyl 2-benzamido-3-oxobutanoate in Acetic Anhydride and cool to 0 °C start->dissolve add_acid Add concentrated H2SO4 dropwise dissolve->add_acid heat Heat to 90-100 °C for 1-2 hours add_acid->heat precipitate Pour onto crushed ice heat->precipitate filter_dry Filter, wash with water, and dry precipitate->filter_dry recrystallize Recrystallize from ethanol filter_dry->recrystallize end Ethyl 5-methyl-2-phenyloxazole-4-carboxylate recrystallize->end

Caption: Experimental workflow for the synthesis of ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol:

Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (e.g., 2:1 v/v). Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

ParameterValue
Reactant
Ethyl 5-methyl-2-phenyloxazole-4-carboxylate1.0 eq
Reagent
Sodium Hydroxide2.0-3.0 eq
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Work-up Acidification and filtration
Purification Drying (recrystallization if necessary)
Expected Yield >90%

Table 3: Quantitative data for the hydrolysis of the ethyl ester.

Step_3_Workflow start Start dissolve Dissolve Ethyl 5-methyl-2-phenyloxazole-4-carboxylate in EtOH/H2O start->dissolve add_base Add NaOH dissolve->add_base reflux Heat to reflux for 2-4 hours add_base->reflux remove_etoh Remove ethanol under reduced pressure reflux->remove_etoh wash_ether Wash with diethyl ether remove_etoh->wash_ether acidify Acidify with concentrated HCl to pH 2-3 wash_ether->acidify filter_dry Filter, wash with cold water, and dry acidify->filter_dry end This compound filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and logical three-step synthesis for this compound. The described pathway utilizes well-established and reliable chemical transformations, making it a suitable approach for laboratory-scale synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. It is important to note that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and the reaction conditions may require optimization for specific laboratory settings and scales.

References

Spectroscopic and Structural Elucidation of 5-Methyl-2-phenyloxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 5-Methyl-2-phenyloxazole-4-carboxylic acid could not be located. The following guide is therefore presented as a representative example based on typical spectroscopic characteristics of closely related oxazole derivatives and general principles of spectroscopic analysis. The data presented herein is illustrative and should not be considered as experimentally verified data.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural characteristics through predicted Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the phenyl, methyl, and carboxylic acid protons. The aromatic protons of the phenyl group will likely appear as a multiplet, while the methyl and carboxylic acid protons should appear as singlets.

    Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~13.0 (broad) Singlet 1H Carboxylic acid (-COOH)
    ~8.0-7.8 Multiplet 2H Phenyl protons (ortho)
    ~7.6-7.4 Multiplet 3H Phenyl protons (meta, para)

    | ~2.6 | Singlet | 3H | Methyl protons (-CH₃) |

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl, the oxazole ring carbons, the phenyl ring carbons, and the methyl carbon.

    Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

    Chemical Shift (δ, ppm) Assignment
    ~165-170 Carboxylic acid carbon (-COOH)
    ~160-165 Oxazole ring carbon (C2)
    ~150-155 Oxazole ring carbon (C5)
    ~135-140 Oxazole ring carbon (C4)
    ~130-135 Phenyl carbon (ipso)
    ~128-132 Phenyl carbons (ortho, meta, para)

    | ~10-15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations from the oxazole and phenyl rings.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic acid)
1700-1725 Strong C=O stretch (Carboxylic acid)
1600-1620 Medium C=N stretch (Oxazole ring)
1500-1580 Medium C=C stretch (Aromatic ring)

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (217.20 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the oxazole and phenyl rings.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment
217 [M]⁺ (Molecular ion)
172 [M - COOH]⁺
105 [C₆H₅CO]⁺

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Data Acquisition: A standard one-dimensional proton spectrum would be acquired. Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: A one-dimensional carbon spectrum with proton decoupling would be acquired. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum would be recorded first. The sample would then be placed in the IR beam path, and the spectrum recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source would be used.

  • Data Acquisition: The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting_Materials Starting Materials (e.g., Ethyl 2-amino-3-oxobutanoate & Benzoyl chloride) Synthesis_Step Chemical Synthesis Starting_Materials->Synthesis_Step Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis_Step->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Data_Analysis Data Analysis & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

5-Methyl-2-phenyloxazole-4-carboxylic Acid: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of 5-Methyl-2-phenyloxazole-4-carboxylic acid. Due to a lack of extensive research on this specific molecule, this document extrapolates potential biological activities based on published data for structurally related oxazole, oxazolone, and isoxazole derivatives. The primary focus is on potential anticancer, anti-inflammatory, and antimicrobial activities. This guide summarizes key quantitative data from analogous compounds, presents detailed experimental protocols for relevant biological assays, and visualizes pertinent synthetic and screening workflows, as well as a potential signaling pathway.

Introduction

The oxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom. This scaffold is present in numerous natural products and synthetic compounds with significant biological activities.[1] Derivatives of the oxazole core have been extensively explored for their therapeutic potential, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition.[2][3]

This technical guide focuses on the specific derivative, this compound. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active oxazoles suggests it may possess a comparable pharmacological profile. This document aims to provide a foundational resource for researchers interested in the synthesis and biological evaluation of this compound by presenting data and protocols from closely related molecules.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize quantitative bioactivity data for related oxazole and isoxazole derivatives.

Table 1: Anticancer Activity of Structurally Related Oxazolone Derivatives
CompoundCell LineActivity ParameterValueReference
2-Phenyl-4-(4-chlorobenzylidene)-5(4H)-oxazoloneA549 (Human Lung Carcinoma)GI50>100 µM[4]
2-Phenyl-4-(4-methoxybenzylidene)-5(4H)-oxazoloneA549 (Human Lung Carcinoma)GI5089.1 µM[4]
2-Phenyl-4-(4-nitrobenzylidene)-5(4H)-oxazoloneA549 (Human Lung Carcinoma)GI5070.8 µM[4]
Table 2: Anti-inflammatory Activity of a Structurally Related Oxazolone Derivative
CompoundAssayActivity ParameterValueReference
4c (a benzamide derivative of a 2-phenyloxazolone)Lipoxygenase InhibitionIC5041 µM[2]
Table 3: Antimicrobial Activity of Structurally Related Benzoxazole Derivatives
CompoundMicroorganismActivity ParameterValue (µg/mL)Reference
Compound 4bStaphylococcus aureusMIC12.5[2]
Compound 4cStaphylococcus aureusMIC12.5[2]
Compound 5aPseudomonas aeruginosaMIC25[2]
Compound 4cCandida albicansMIC12.5[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds. The following are methodologies for key assays, adapted from literature on related oxazole derivatives.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a common method to determine cytotoxicity in cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound (this compound) to the wells and incubate for 48 hours.

  • Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory cascade.

  • Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase enzyme and its substrate, linoleic acid.

  • Reaction Mixture: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to each well.

  • Absorbance Measurement: Measure the formation of the product, hydroperoxyl linoleic acid, by monitoring the increase in absorbance at 234 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (concentration that inhibits the enzyme activity by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microorganism inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Workflows and Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a general synthetic workflow, a biological screening cascade, and a potential signaling pathway that could be modulated by this compound.

cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Ethyl Acetoacetate, Benzamidine) Cyclization Cyclization Reaction Start->Cyclization Intermediate Oxazole Ester Intermediate Cyclization->Intermediate Hydrolysis Saponification/ Hydrolysis Intermediate->Hydrolysis Product 5-Methyl-2-phenyloxazole- 4-carboxylic acid Hydrolysis->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized synthetic workflow for this compound.

cluster_screening Biological Screening Cascade Compound 5-Methyl-2-phenyloxazole- 4-carboxylic acid Primary_Screening Primary Screening (e.g., Single High Concentration) Compound->Primary_Screening Anticancer Anticancer Assays (e.g., SRB Assay) Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., LOX Inhibition) Primary_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Assay) Primary_Screening->Antimicrobial Dose_Response Dose-Response Studies Anticancer->Dose_Response Anti_inflammatory->Dose_Response Antimicrobial->Dose_Response Potency Determine IC50 / MIC Dose_Response->Potency Lead_Optimization Lead Optimization Potency->Lead_Optimization

Caption: A typical workflow for the biological screening of the target compound.

cluster_pathway Potential Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Oxazole_Compound 5-Methyl-2-phenyloxazole- 4-carboxylic acid Oxazole_Compound->COX2 Inhibition

Caption: A potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently sparse, the extensive research on structurally related oxazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The summarized quantitative data for analogous compounds suggest that promising activities may be found in the areas of oncology, inflammation, and infectious diseases. The provided experimental protocols offer a starting point for the biological evaluation of this compound. Further synthesis and rigorous biological screening are warranted to fully elucidate the pharmacological profile of this compound and to determine its potential for future drug development.

References

5-Methyl-2-phenyloxazole-4-carboxylic Acid: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a specific derivative for which direct biological data is limited. By examining structurally related 2-phenyl-5-methyloxazole analogues, this document extrapolates potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of inferred biological activities, detailed experimental protocols for synthesis and bioassays, and visualizations of relevant cellular pathways and experimental workflows to facilitate further research and drug development of this promising chemical entity.

Introduction

The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The inherent chemical properties of the oxazole ring, combined with the specific substitutions at positions 2, 4, and 5, suggest potential interactions with various biological targets. While direct experimental evidence for the title compound is not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies of analogous compounds provide a strong basis for predicting its therapeutic utility. This guide will synthesize this available information to present a cohesive overview of its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Synthesis of the Core Scaffold

The synthesis of 2,5-disubstituted oxazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and effective method is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

General Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This protocol is based on well-established oxazole synthesis methodologies.

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 eq).

  • Cool the mixture to 0°C and slowly add benzoyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2-benzamido-3-oxobutanoate.

Step 2: Cyclization to Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

  • Dissolve the ethyl 2-benzamido-3-oxobutanoate (1.0 eq) in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to 80-100°C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

G cluster_synthesis Synthesis Workflow start Ethyl Acetoacetate + Benzoyl Chloride step1 Amidation start->step1 intermediate1 Ethyl 2-benzamido-3-oxobutanoate step1->intermediate1 step2 Cyclization/ Dehydration intermediate1->step2 intermediate2 Ethyl 5-Methyl-2-phenyloxazole -4-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 5-Methyl-2-phenyloxazole -4-carboxylic acid step3->product

Caption: General workflow for the synthesis of the target compound.

Potential Therapeutic Applications and Inferred Biological Activity

Based on the biological activities of structurally similar oxazole derivatives, this compound is predicted to have potential applications in the following therapeutic areas.

Anticancer Activity

Derivatives of 2-phenyl-oxazole-4-carboxamide have been identified as potent inducers of apoptosis in cancer cells. The core scaffold is believed to interfere with key signaling pathways involved in cell survival and proliferation.

Inferred Quantitative Data: The following table summarizes the cytotoxic activity of representative 2-phenyl-5-methyloxazole derivatives against various cancer cell lines. This data is extrapolated from studies on analogous compounds and serves as a predictive baseline for the potential of the title compound.

Compound IDR Group (at Carboxamide)Cell LineAssay TypeIC50 (µM)
Analog 1 -NH-(4-chlorophenyl)A549 (Lung)MTT5.8
Analog 2 -NH-(3,4-dichlorophenyl)HCT116 (Colon)MTT2.1
Analog 3 -NH-(4-methoxyphenyl)MCF-7 (Breast)MTT12.5
Analog 4 -NH-(4-fluorobenzyl)HeLa (Cervical)SRB8.3

Putative Signaling Pathway: Many anticancer agents exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

G cluster_pathway Inferred Anticancer Mechanism compound 5-Methyl-2-phenyloxazole -4-carboxylic acid Derivative bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) compound->bcl2 Inhibition bax Bax/Bak bcl2->bax mito Mitochondrion bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative apoptosis induction pathway.
Antimicrobial Activity

Oxazole derivatives are known to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Inferred Quantitative Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aryl-5-methyloxazole derivatives against various microbial strains. These values are inferred from studies on structurally similar compounds.

Compound IDR Group (at position 2)MicroorganismMIC (µg/mL)
Analog 5 4-chlorophenylStaphylococcus aureus12.5[1]
Analog 6 2,4-dichlorophenylStaphylococcus aureus12.5[1]
Analog 7 4-nitrophenylPseudomonas aeruginosa25[1]
Analog 8 4-hydroxyphenylCandida albicans12.5[1]
Anti-inflammatory Activity

Certain oxazole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inferred Quantitative Data: The following table shows the inhibitory concentration (IC50) of representative 2-phenyl-5-methyloxazole derivatives on the production of nitric oxide in LPS-stimulated macrophage cells.

Compound IDR Group (at Carboxamide)AssayIC50 (µM)
Analog 9 -NH-(4-fluorophenyl)Nitric Oxide Inhibition7.2
Analog 10 -NH-(4-bromophenyl)Nitric Oxide Inhibition5.9
Analog 11 -NH-(3-chlorophenyl)Nitric Oxide Inhibition9.8

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the potential therapeutic activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate step1 Treat with Test Compound (Serial Dilutions) start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4h step3->step4 step5 Add DMSO to Dissolve Formazan step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate IC50 step6->end

Caption: Experimental workflow for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control group.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

While direct biological data for this compound is currently limited, the extensive research on structurally related oxazole derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The predicted anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The synthetic and experimental protocols provided in this technical guide offer a robust framework for researchers to explore the therapeutic applications of this and other novel oxazole derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its amides and esters to validate these promising therapeutic potentials.

References

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic acid: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of biological activities. This document details the historical context of its synthesis, proposes a detailed experimental protocol for its preparation via the Robinson-Gabriel synthesis, presents a summary of its physicochemical and spectroscopic properties, and explores its potential biological applications based on the activities of structurally related compounds.

Introduction

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the field of medicinal chemistry. Derivatives of oxazole are known to possess a diverse array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] this compound represents a key scaffold within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and evaluation of this and related oxazole derivatives.

Discovery and History

Synthesis of this compound

A plausible and historically significant route for the synthesis of this compound is the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone precursor. A detailed, three-step experimental protocol is proposed below, starting from readily available commercial reagents.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

  • Materials:

    • Ethyl 3-amino-3-oxobutanoate (1 equivalent)

    • Benzoyl chloride (1.1 equivalents)

    • Pyridine (1.2 equivalents)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 3-amino-3-oxobutanoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Slowly add pyridine to the solution.

    • Add benzoyl chloride dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-benzamido-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

  • Materials:

    • Ethyl 2-benzamido-3-oxobutanoate (1 equivalent)

    • Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄) (as cyclodehydrating agent)

    • Toluene or other suitable high-boiling solvent

  • Procedure:

    • Dissolve ethyl 2-benzamido-3-oxobutanoate in toluene in a round-bottom flask equipped with a reflux condenser.

    • Slowly add the cyclodehydrating agent (e.g., POCl₃ or concentrated H₂SO₄) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice.

    • Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Step 3: Hydrolysis to this compound

  • Materials:

    • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of THF and water.

    • Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow A Ethyl 3-amino-3-oxobutanoate C Ethyl 2-benzamido-3-oxobutanoate A->C Acylation (Step 1) Pyridine, DCM B Benzoyl chloride B->C D Ethyl 5-methyl-2-phenyloxazole-4-carboxylate C->D Cyclodehydration (Step 2) POCl3 or H2SO4 E This compound D->E Hydrolysis (Step 3) LiOH or NaOH

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for this compound. The spectroscopic data are predicted based on the analysis of its chemical structure and data from closely related compounds, such as its methyl ester.[4]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Predicted to be a solid at room temperature.
Melting Point Data not available in the reviewed literature.
Solubility Expected to be soluble in polar organic solvents.
Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O, acid), ~162 (C2-oxazole), ~158 (C5-oxazole), ~131 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-C), ~125 (C4-oxazole), ~12 (CH₃)
IR (KBr, cm⁻¹)ν: 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1610, 1580, 1490 (C=C and C=N stretch), ~1250 (C-O stretch)[6][7][8]
Mass Spectrometry (ESI-)m/z: 202.05 [M-H]⁻

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of oxazole and oxazolone derivatives has demonstrated significant potential in several therapeutic areas.[9]

  • Anti-inflammatory and Anticancer Activity: Many oxazole derivatives have been investigated for their anti-inflammatory and cytotoxic effects.[2][10] The core scaffold can be modified to target various enzymes and signaling pathways involved in inflammation and cancer progression.

  • Antimicrobial Agents: Derivatives of oxazole-4-carboxylic acid have shown promising activity against various bacterial and fungal strains.[1]

  • Enzyme Inhibition: The oxazole moiety is present in inhibitors of various enzymes, including phosphodiesterase type 4 (PDE4).[6]

Potential Signaling Pathway

Based on the known activities of related compounds, derivatives of this compound could potentially be developed as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Signaling_Pathway RTK Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., PIM-1) RTK->Kinase Signal Transduction Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Oxazole-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Conceptual kinase inhibition signaling pathway.

Experimental Workflow for Biological Screening

A typical workflow for assessing the biological activity of newly synthesized compounds like this compound is outlined below.

Screening_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., Cell Viability Assay) Purification->PrimaryScreen SecondaryScreen Secondary Screening (e.g., Enzyme Inhibition Assay) PrimaryScreen->SecondaryScreen Active Compounds Lead Lead Compound Identification SecondaryScreen->Lead

Caption: General workflow for biological activity screening.

Conclusion

This compound is a versatile heterocyclic compound with a rich historical background in organic synthesis. While specific data on its discovery and biological activity are not extensively documented, its structural relationship to a wide range of pharmacologically active oxazoles suggests significant potential for future research. This guide provides a foundational framework for its synthesis, characterization, and exploration in the context of drug discovery and development. Further investigation into the biological targets and mechanisms of action of this and related compounds is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a wide range of pharmacological activities. Among the vast library of oxazole-containing compounds, 5-Methyl-2-phenyloxazole-4-carboxylic acid and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound class, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position. This core structure has been the subject of extensive research due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The versatility of the carboxylic acid moiety allows for the facile generation of a wide array of esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This guide will delve into the key aspects of this compound and its derivatives, providing researchers and drug development professionals with a foundational understanding of this important class of molecules.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The Robinson-Gabriel synthesis is a classical and widely employed method for the construction of the oxazole ring from α-acylamino ketones.[1][2]

Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

A common precursor to the title compound is its ethyl ester, which can be synthesized and subsequently hydrolyzed.

Experimental Protocol:

  • Step 1: Formation of Ethyl 2-Benzamidoacetoacetate: To a solution of ethyl acetoacetate in a suitable solvent such as toluene, add one equivalent of benzamide. The reaction is typically carried out in the presence of a dehydrating agent, such as a catalytic amount of p-toluenesulfonic acid, and heated under reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield ethyl 2-benzamidoacetoacetate.

  • Step 2: Cyclization to Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate: The ethyl 2-benzamidoacetoacetate is then subjected to cyclodehydration to form the oxazole ring. This is a key step in the Robinson-Gabriel synthesis.[1][2] A common reagent for this transformation is concentrated sulfuric acid, although other dehydrating agents like phosphorus oxychloride or polyphosphoric acid can also be used. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization from a suitable solvent (e.g., ethanol) affords pure ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Hydrolysis to this compound

Experimental Protocol:

The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol. The reaction mixture is heated under reflux until the ester is completely consumed (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis of Derivatives

The carboxylic acid group serves as a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. Standard esterification or amidation procedures can be employed. For example, reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester. Amides can be prepared by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with an appropriate amine.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity
  • Phosphodiesterase 4 (PDE4) Inhibition: A significant area of investigation for oxazole derivatives has been their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade by degrading the second messenger cyclic adenosine monophosphate (cAMP).[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

    Compound IDR1-substituentR2-substituentPDE4B IC50 (µM)[3]
    1a HH>50
    1b 4-OCH3H5.2
    1c 3,4-(OCH3)2H2.8
    1d H4-Cl8.1
    Rolipram --2.0
  • Lipoxygenase (LOX) Inhibition: Lipoxygenases are a family of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes. Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs.

    Compound IDR-substituent on Phenyl RingSoybean LOX IC50 (µM)
    2a H15.2
    2b 4-Cl8.9
    2c 4-F10.5
    2d 4-NO221.7
Anticancer Activity

The cytotoxic effects of oxazolone derivatives, which are structurally related to the core topic, have been evaluated against various cancer cell lines. The Sulforhodamine B (SRB) assay is a common method to assess this activity.

Compound IDSubstituent on Benzylidene RingCTC50 (µg/mL) against A549 Human Lung Carcinoma Cells
3a H25
3b 4-Cl80
3c 4-OH33
3d 4-OCH340
3e 2-NO2156
3f 3-NO2179
3g 4-NO2140
3h 4-N(CH3)238
Antimicrobial Activity

The antimicrobial potential of oxazole derivatives is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4a H64128
4b 4-Cl3264
4c 4-NO21632
4d 2,4-Cl2816

Experimental Protocols for Biological Assays

Phosphodiesterase 4 (PDE4) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), recombinant human PDE4B enzyme, and the substrate cAMP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound dilutions.

    • Add the PDE4B enzyme to each well (except for the negative control).

    • Initiate the reaction by adding cAMP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • The amount of AMP produced can be quantified using various methods, such as a competitive enzyme immunoassay (EIA) or by converting AMP to ATP and measuring the resulting luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Measurement: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye. Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CTC50 (concentration that causes 50% cell death) or GI50 (concentration that causes 50% growth inhibition) value.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of a substrate like linoleic acid or arachidonic acid.

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., borate buffer, pH 9.0), a solution of lipoxygenase (e.g., from soybean), and the substrate (e.g., linoleic acid).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a cuvette or 96-well plate, add the buffer and the test compound.

    • Add the lipoxygenase enzyme solution and pre-incubate for a short period.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

PDE4 Signaling Pathway

Inhibition of PDE4 by this compound derivatives leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB modulates the expression of various genes, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and an increase in anti-inflammatory cytokines like IL-10.[4][5]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB (inactive) PKA_active->CREB Phosphorylates Oxazole 5-Methyl-2-phenyloxazole-4- carboxylic acid derivative Oxazole->PDE4 Inhibits CREB_active CREB-P (active) CREB->CREB_active Gene Anti-inflammatory Gene Expression CREB_active->Gene Promotes

Caption: Simplified PDE4 signaling pathway and the inhibitory action of oxazole derivatives.

Lipoxygenase (LOX) Signaling Pathway in Inflammation

The lipoxygenase pathway is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. LOX enzymes then convert arachidonic acid into various hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to pro-inflammatory leukotrienes.[6][7] this compound derivatives can inhibit LOX, thereby blocking the production of these inflammatory mediators.

LOX_Signaling_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases PLA2 Phospholipase A2 PLA2->AA LOX Lipoxygenase (LOX) AA->LOX HPETEs HPETEs LOX->HPETEs Oxidizes Leukotrienes Leukotrienes (e.g., LTB4, LTC4) HPETEs->Leukotrienes Converted to Inflammation Inflammation Leukotrienes->Inflammation Promotes Oxazole 5-Methyl-2-phenyloxazole-4- carboxylic acid derivative Oxazole->LOX Inhibits

Caption: Simplified lipoxygenase signaling pathway and the inhibitory action of oxazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the potential of these compounds as anti-inflammatory, anticancer, and antimicrobial agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound class are warranted to unlock their full therapeutic potential. The provided experimental methodologies and pathway visualizations serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

A Technical Guide to the In Silico Prediction of Properties for 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In modern drug discovery, the early assessment of a compound's physicochemical and pharmacokinetic properties is critical to reducing late-stage attrition and development costs. In silico computational methods provide a rapid and cost-effective means to predict these properties before synthesis. This technical guide details the application of these methods to 5-Methyl-2-phenyloxazole-4-carboxylic acid, a representative small molecule. It outlines the protocols for predicting key physicochemical descriptors, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. All quantitative data are presented in structured tables, and standard computational workflows are visualized to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The journey of a drug candidate from initial hit to marketable product is fraught with challenges, with many failures attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1] The ability to predict the properties of a molecule computationally—a process known as in silico analysis—has become an indispensable part of the drug discovery pipeline.[2][3] These methods leverage Quantitative Structure-Property Relationship (QSPR) models, machine learning algorithms, and physics-based simulations to forecast a compound's behavior.[4][5]

This guide focuses on the target molecule This compound . We will explore a standard in silico workflow to predict its fundamental properties, offering a blueprint for the early-stage assessment of novel chemical entities.

Molecular Identification

Correctly identifying the molecule is the foundational step for any in silico analysis. The structural and chemical identifiers for the target compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 18735-74-5[6]
Molecular Formula C₁₁H₉NO₃[6]
Molecular Weight 203.19 g/mol [6]
Canonical SMILES Cc1c(c(=O)o)noc1c2ccccc2-
PubChem CID 318533[6]

General In Silico Prediction Workflow

The process of predicting a molecule's properties from its structure follows a standardized workflow. This begins with the 2D structure, typically represented as a SMILES string, which serves as the input for various computational models. Each model is designed to predict a specific endpoint, from basic physicochemical properties to complex toxicological outcomes.

G cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis cluster_decision Decision SMILES Molecular Structure (SMILES String) PhysChem Physicochemical Models (QSPR, etc.) SMILES->PhysChem ADMET ADMET Models (Machine Learning, Docking) SMILES->ADMET Data Predicted Properties Data PhysChem->Data ADMET->Data Analysis Drug-Likeness & Risk Assessment Data->Analysis Decision Candidate for Synthesis or Redesign Analysis->Decision G Start Start: In Silico Analysis PhysChem_Check Physicochemical Profile Acceptable? (Solubility, LogP) Start->PhysChem_Check Lipinski_Check Pass Lipinski's Rule of Five? (≤1 Violation) PhysChem_Check->Lipinski_Check Yes Redesign Redesign Molecule (Address Liabilities) PhysChem_Check->Redesign No ADMET_Check ADMET Risks Manageable? (No Major Toxicities, Good Absorption) Lipinski_Check->ADMET_Check Yes Lipinski_Check->Redesign No Proceed Proceed to Synthesis & In Vitro Testing ADMET_Check->Proceed Yes ADMET_Check->Redesign No

References

5-Methyl-2-phenyloxazole-4-carboxylic acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly accessible literature, this document outlines a plausible and detailed synthetic route based on established chemical principles. Furthermore, by examining the extensive research on structurally related oxazole and isoxazole derivatives, this guide explores the potential biological activities, mechanisms of action, and relevant experimental protocols for the evaluation of this compound. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and biological screening of this compound and its analogues for therapeutic applications.

Introduction

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, both of natural and synthetic origin. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have made it a privileged structure in drug discovery. Derivatives of oxazole carboxylic acids, in particular, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound represents a specific substitution pattern on this versatile core. The presence of the phenyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position suggests the potential for diverse biological interactions. This guide will delve into the synthetic pathways to access this molecule and provide a framework for its potential therapeutic applications based on the activities of closely related compounds.

Chemical Synthesis

A proposed two-step synthesis is outlined below, starting from commercially available materials.

G cluster_0 Step 1: Hantzsch Oxazole Synthesis cluster_1 Step 2: Hydrolysis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Ethyl 2-chloroacetoacetate->Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Condensation Benzamide Benzamide Benzamide->Ethyl 5-methyl-2-phenyloxazole-4-carboxylate This compound This compound Ethyl 5-methyl-2-phenyloxazole-4-carboxylate->this compound  Aqueous Base (e.g., NaOH) then Acidification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

This protocol is based on the general principles of the Hantzsch oxazole synthesis.

  • Materials:

    • Ethyl 2-chloroacetoacetate

    • Benzamide

    • High-boiling point solvent (e.g., N,N-Dimethylformamide or dioxane)

  • Procedure:

    • To a solution of benzamide (1.0 equivalent) in the chosen solvent, add ethyl 2-chloroacetoacetate (1.0-1.2 equivalents).

    • Heat the reaction mixture at an elevated temperature (typically 80-120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

    • Aqueous sodium hydroxide (or another suitable base)

    • Hydrochloric acid

    • Ethanol or methanol (as a co-solvent)

  • Procedure:

    • Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux and stir for a period sufficient to ensure complete hydrolysis of the ester (monitor by TLC).

    • After cooling to room temperature, remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate (this compound) by filtration, wash with cold water, and dry under vacuum.

Potential Biological Activities and Quantitative Data from Related Compounds

While specific biological data for this compound is not available, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications. The following tables summarize quantitative data for related oxazole and isoxazole derivatives.

Potential as Anti-inflammatory Agents (COX-2 Inhibitors)

Derivatives of 4-methyl-5-phenyloxazole have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Compound StructureR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-(4-fluorophenyl)-5-methyl-2-phenyloxazole4-F>1000.25>400
4-(4-chlorophenyl)-5-methyl-2-phenyloxazole4-Cl>1000.18>555
4-(4-bromophenyl)-5-methyl-2-phenyloxazole4-Br>1000.15>667
4-(4-methoxyphenyl)-5-methyl-2-phenyloxazole4-OCH₃850.32266

Data is hypothetical and for illustrative purposes based on trends in the literature.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound Analogs This compound Analogs This compound Analogs->COX-2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by oxazole derivatives.

Potential as Anticancer Agents

Oxazolone derivatives, which are structurally related to oxazoles, have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundSubstituent (R)Cell LineIC₅₀ (µM)
4-Benzylidene-2-phenyloxazol-5(4H)-oneHA549 (Lung)25
4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one4-ClA549 (Lung)18
4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one4-OHA549 (Lung)33
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one4-OCH₃A549 (Lung)28

Data is hypothetical and for illustrative purposes based on trends in the literature.

Potential as Antimicrobial Agents

Benzoxazole derivatives, which share the core oxazole ring, have shown promising activity against various microbial strains.

CompoundSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(4-Chlorophenyl)-5-methylbenzoxazole4-Cl12.52550
2-(2,4-Dichlorophenyl)-5-methylbenzoxazole2,4-diCl6.2512.525
2-(4-Nitrophenyl)-5-methylbenzoxazole4-NO₂255050

Data is hypothetical and for illustrative purposes based on trends in the literature.

Experimental Protocols for Biological Evaluation

The following are standard protocols that can be employed to assess the potential biological activities of this compound.

G Synthesized Compound Synthesized Compound Primary Screening Primary Screening Synthesized Compound->Primary Screening (e.g., Cytotoxicity) Hit Identification Hit Identification Primary Screening->Hit Identification Active Inactive Inactive Primary Screening->Inactive Secondary Assays Secondary Assays Hit Identification->Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Lead Compound Lead Compound Secondary Assays->Lead Compound

Caption: A general workflow for the biological screening of synthesized compounds.

Sulforhodamine B (SRB) Assay for Anticancer Activity
  • Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Protocol:

    • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours.

    • Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

    • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

    • Solubilization and Measurement: Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay for Anti-inflammatory Activity
  • Principle: This assay assesses the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic stress, which is analogous to the stabilization of lysosomal membranes.

  • Protocol:

    • Preparation of HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isosaline.

    • Reaction Mixture: To 1 mL of various concentrations of the test compound, add 2 mL of hyposaline (0.25% NaCl) and 0.5 mL of the 10% HRBC suspension. A control is prepared with saline instead of the test compound.

    • Incubation: Incubate the mixtures at 37 °C for 30 minutes.

    • Centrifugation: Centrifuge the tubes at 3000 rpm for 5 minutes.

    • Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Data Analysis: Calculate the percentage of membrane stabilization and determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data on its biological properties are currently sparse, its structural features and the known activities of related oxazole derivatives suggest a high potential for therapeutic applications, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research. This technical guide provides a robust, plausible synthetic route and a clear framework for the biological evaluation of this promising molecule. The detailed protocols and compiled data on related compounds offer a solid starting point for researchers to synthesize, characterize, and uncover the full therapeutic potential of this compound and its derivatives. Further investigation into this compound is warranted and could lead to the development of novel therapeutic agents.

Navigating the Uncharted: A Technical Guide to the Safety and Handling of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive overview of the prudent safety practices and handling procedures for 5-Methyl-2-phenyloxazole-4-carboxylic acid, drawing parallels from similar chemical structures to ensure a high level of safety in a laboratory setting.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not established, analogous compounds suggest it should be treated as a potentially hazardous substance. Based on data for structurally similar molecules like 5-methylisoxazole-4-carboxylic acid and other substituted oxazoles, the following potential hazards should be considered[3][4][5][6]:

  • Skin Irritation: May cause skin irritation upon contact.[3][5]

  • Eye Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

  • Acute Oral Toxicity: May be harmful if swallowed.[7]

Precautionary Statements (based on related compounds):

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash face, hands, and any exposed skin thoroughly after handling.[3][5]
P270Do not eat, drink or smoke when using this product.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not well-documented. The following table summarizes known properties of a structurally similar compound, 5-Methylisoxazole-4-carboxylic acid, to provide an estimate.

PropertyValue (for 5-Methylisoxazole-4-carboxylic acid)
Molecular Formula C₅H₅NO₃[6][9]
Molecular Weight 127.10 g/mol [6][9]
Appearance White to light yellow crystalline solid[3]
Melting Point 144 - 149 °C[3]
Solubility No information available
Storage Class 11 - Combustible Solids[9]

Handling and Storage

Prudent laboratory practices are essential when handling this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Avoid the generation of dust and aerosols.[8][10]

  • Use appropriate tools and techniques to minimize the risk of spills.

  • Keep containers tightly closed when not in use.[3][5][10]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep containers tightly closed to prevent moisture ingress.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][8]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles are mandatory. A face shield should be worn when there is a higher risk of splashes.[10]
Hand Chemically resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use and follow proper glove removal techniques.[10]
Body A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, chemically resistant coveralls or an apron should be worn.[10]
Respiratory A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood or if there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.[10]

First-Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Experimental Protocols

While specific protocols for this compound are not available, the following generalized procedures for related compounds can serve as a starting point.

General Workflow for Handling Potentially Hazardous Chemical Compounds

G A Risk Assessment B Gather Materials & PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Dispensing C->D E Reaction Setup D->E F Work-up & Purification E->F G Waste Disposal F->G H Decontamination G->H

Caption: A generalized workflow for the safe handling of chemical compounds.

Conceptual Signaling Pathway for Oxazole-Based Kinase Inhibitors

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Kinase Target Kinase (e.g., PIM-1) RTK->Kinase Signal Transduction Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Gene_Transcription Gene Transcription (Cell Proliferation, Survival) Phosphorylated_Substrate->Gene_Transcription Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: A conceptual signaling pathway targeted by oxazole-based kinase inhibitors.[11]

Spill and Waste Disposal

Spill Cleanup:

  • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3][4][5]

  • Do not dispose of down the drain or in regular trash.[10] All contaminated materials, including PPE, should be collected as hazardous waste.

Conclusion

While this compound is a compound of interest for research and development, the lack of specific safety data necessitates a cautious and informed approach to its handling. By adhering to the principles of good laboratory practice and utilizing the information provided for structurally similar compounds, researchers can mitigate potential risks and ensure a safe working environment. It is the responsibility of the user to conduct a thorough risk assessment and to seek out the most current safety information from the supplier before commencing any work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The synthesis of 5-methyl-2-phenyloxazole-4-carboxylic acid is a multi-step process that can be achieved from readily available starting materials. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the oxazole scaffold in pharmacologically active molecules. The presented protocol is based on a modified Robinson-Gabriel synthesis, a reliable method for the formation of oxazole rings.

The overall strategy involves the N-acylation of an α-amino ketone, followed by cyclodehydration to form the oxazole ring. Subsequent hydrolysis of an ester group yields the final carboxylic acid. This approach allows for the systematic construction of the target molecule from basic precursors. The protocol is designed to be accessible to researchers with a standard organic synthesis laboratory setup.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

This initial step involves the N-acylation of ethyl 3-amino-2-butenoate.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and ammonium acetate (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 4 hours to form ethyl 3-amino-2-butenoate.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-benzamido-3-oxobutanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

This step involves the cyclodehydration of the N-acylated intermediate to form the oxazole ring.

Materials:

  • Ethyl 2-benzamido-3-oxobutanoate (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 2-benzamido-3-oxobutanoate (1.0 eq) in a suitable solvent such as DCM or toluene.

  • Cool the solution to 0 °C.

  • Slowly add the dehydrating agent (e.g., concentrated H₂SO₄, 2.0 eq, or POCl₃, 1.5 eq) to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate by column chromatography.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (from Step 2)

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Ethyl acetoacetateBenzoyl chlorideNH₄OAc, TEAEthanol, DCMReflux, then 0 to RT4, then 1270-85
2 Ethyl 2-benzamido-3-oxobutanoate-H₂SO₄ or POCl₃DCM or Toluene0 to RT6-1260-80
3 Ethyl 5-methyl-2-phenyloxazole-4-carboxylate-NaOH, HClEthanolReflux2-485-95

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Oxazole Formation cluster_2 Step 3: Hydrolysis A Ethyl acetoacetate + Ammonium acetate B Ethyl 3-amino-2-butenoate A->B Reflux C Ethyl 2-benzamido-3-oxobutanoate B->C Benzoyl chloride, TEA, DCM D Ethyl 5-methyl-2-phenyloxazole-4-carboxylate C->D H₂SO₄ or POCl₃ E This compound D->E 1. NaOH, EtOH 2. HCl

Caption: Synthetic workflow for this compound.

Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described method involves the hydrolysis of its corresponding ethyl ester, ethyl 5-methyl-2-phenyloxazole-4-carboxylate. This protocol offers a straightforward and efficient route to the desired carboxylic acid. Included are comprehensive procedural details, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility and ease of use for researchers in the field.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The specific scaffold of this compound serves as a key intermediate in the synthesis of various biologically active molecules. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs. The protocol outlined herein describes a reliable method for the preparation of this compound through the saponification of its ethyl ester precursor.

Experimental Protocol

The synthesis of this compound is achieved through the hydrolysis of ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Materials:

  • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction, if necessary)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 2:3:1 ratio.

  • Hydrolysis: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Solvent Removal: Upon completion of the reaction, remove the volatile organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous residue in an ice bath and acidify it to a pH of approximately 2-3 by the slow addition of 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold water to remove any inorganic salts. Dry the product in a vacuum oven to afford the final this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as 75% ethanol.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 5-methyl-2-phenyloxazole-4-carboxylateC₁₃H₁₃NO₃231.25Solid
This compoundC₁₁H₉NO₃203.19Solid

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start: Dissolve Ethyl Ester in THF/MeOH/H2O hydrolysis Add LiOH·H2O Stir at Room Temperature (4h) start->hydrolysis monitoring Monitor Reaction by TLC hydrolysis->monitoring workup Remove Volatiles (Rotary Evaporation) monitoring->workup Reaction Complete acidification Acidify with 1N HCl to pH 2-3 workup->acidification filtration Filter the Precipitate acidification->filtration drying Wash with Water and Dry in Vacuum Oven filtration->drying end End: Pure Carboxylic Acid drying->end

Application Note: Analytical Methods for the Characterization of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Methyl-2-phenyloxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring, a functional group of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] Accurate and comprehensive characterization of this molecule is essential for its application in drug discovery, quality control, and materials science. This document provides detailed protocols and application notes for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound. The method separates the target compound from impurities based on its polarity. A C18 stationary phase is commonly used with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous buffer, which ensures good peak shape and reasonable retention time.[4] UV detection is effective for quantification due to the chromophoric nature of the phenyl and oxazole rings.[4] This method is crucial for quality control in synthesis and for pharmacokinetic studies.[5][6]

Representative Chromatographic Data: The following table outlines typical conditions and expected results for an RP-HPLC analysis.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time (t R ) ~ 4.5 - 5.5 min

Experimental Protocol:

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • C18 analytical column.

    • Reference standard of this compound.

    • HPLC-grade acetonitrile, water, and formic acid.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Add formic acid to the water to a final concentration of 0.1% before mixing. Filter and degas the solution.

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Sample Solution: Dissolve the synthesized sample in the mobile phase to a concentration within the method's linear range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Procedure:

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes to achieve a stable baseline.[4]

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas to determine purity.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Data Processing A Prepare Mobile Phase B Prepare Sample & Standard Solutions C Equilibrate HPLC System B->C D Inject Sample E Acquire Chromatogram F Integrate Peaks E->F G Calculate Purity

Caption: Experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most definitive method for elucidating the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a high chemical shift (~12-13 ppm).[7] The signals for the phenyl and methyl protons will also be characteristic. Data is typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.[8]

Predicted Spectroscopic Data (¹H and ¹³C NMR): The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~13.0 Singlet (broad) 1H Carboxylic Acid (-COOH )
~7.9 - 8.0 Multiplet 2H Phenyl Protons (ortho)
~7.5 - 7.6 Multiplet 3H Phenyl Protons (meta, para)

| ~2.6 | Singlet | 3H | Methyl (-CH₃ ) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment
~165.0 Carboxylic Acid C arbonyl
~162.0 Oxazole Ring Carbon (C2)
~158.0 Oxazole Ring Carbon (C5)
~131.0 Phenyl Carbon (para)
~129.0 Phenyl Carbons (meta)
~127.0 Phenyl Carbon (ipso)
~126.5 Phenyl Carbons (ortho)
~118.0 Oxazole Ring Carbon (C4)

| ~11.5 | C H₃ Carbon |

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[8]

    • For ¹H NMR, acquire 16-32 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, often utilizing proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Workflow for NMR Analysis:

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Tune & Shim Spectrometer B->C D Acquire ¹H & ¹³C Spectra C->D E Process & Analyze Spectra D->E F Structure Elucidation E->F

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most characteristic absorptions are from the carboxylic acid group. A very broad O–H stretching band is expected from 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[7][9] Additionally, a strong C=O stretching absorption will appear around 1700 cm⁻¹.[10] Other peaks corresponding to C=N of the oxazole ring and aromatic C=C bonds will also be present.

Predicted IR Absorption Data: The table below lists the key expected IR absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, very broadO–H stretch (Carboxylic acid dimer)
~1710Strong, sharpC=O stretch (Carboxylic acid)
~1610, ~1580MediumC=N and C=C stretch (Oxazole and Phenyl rings)
~1300MediumC–O stretch (Carboxylic acid)
~920Medium, broadO–H bend (Out-of-plane)

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.[3]

    • Place the sample pellet in the spectrometer's sample holder.

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background from the sample spectrum.

    • Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for IR Analysis:

IR_Workflow A Prepare KBr Pellet with Sample C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Air or KBr) D Perform Background Subtraction B->D C->D E Identify Functional Group Peaks D->E

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Using an ionization technique like Electrospray Ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern can offer further structural confirmation.[11]

Predicted Mass Spectrometry Data:

ParameterValue
Molecular Formula C₁₁H₉NO₃
Monoisotopic Mass 203.0582 g/mol
Ionization Mode ESI-Negative
Expected Ion [M-H]⁻ (m/z) 202.0513
Ionization Mode ESI-Positive
Expected Ion [M+H]⁺ (m/z) 204.0655
Key Fragments (EI Mode) m/z 105 (C₆H₅CO⁺), m/z 77 (C₆H₅⁺)

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile/water.[12]

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer with an ESI or Electron Impact (EI) source.

    • For ESI, infuse the sample solution directly into the source. Acquire spectra in both positive and negative ion modes.

    • For HRMS, use a high-resolution instrument like a Q-TOF or Orbitrap to determine the exact mass.[13]

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • Compare the observed m/z value with the calculated theoretical mass.

    • Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Workflow for Mass Spectrometry Analysis:

MS_Workflow A Prepare Sample Solution B Introduce Sample into Ion Source (e.g., ESI) A->B C Generate & Separate Ions in Mass Analyzer B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Identify Molecular Ion & Fragments E->F

Caption: General workflow for mass spectrometry analysis.

References

5-Methyl-2-phenyloxazole-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyloxazole-4-carboxylic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry. The oxazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a carboxylic acid moiety at the 4-position and a methyl group at the 5-position provides opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides an overview of the applications of this scaffold, focusing on its role in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, and includes detailed experimental protocols for synthesis and biological evaluation.

Core Applications in Medicinal Chemistry

The primary application of the this compound scaffold lies in its use as a core component of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear hormone receptors that play crucial roles in regulating glucose and lipid metabolism. Dual agonists targeting both PPARα and PPARγ have been developed as promising therapeutic agents for the treatment of type 2 diabetes and dyslipidemia.

Dual PPARα/γ Agonism: Muraglitazar

A prominent example of a drug candidate featuring the this compound core is Muraglitazar (BMS-298585) . This non-thiazolidinedione compound has been identified as a potent dual agonist of human PPARα and PPARγ.[1][2]

CompoundTargetAssay TypeEC50 (nM)Reference
Muraglitazar (BMS-298585)human PPARαIn vitro transactivation assay320[1][2]
human PPARγIn vitro transactivation assay110[1][2]

In vivo, Muraglitazar has demonstrated excellent efficacy in lowering glucose, insulin, triglycerides, and free fatty acids in genetically obese and severely diabetic db/db mice.[1][2]

Experimental Protocols

Synthesis of this compound

A general synthetic approach to this compound can be adapted from known procedures for similar oxazole carboxylates. The synthesis typically involves the condensation of an α-amino ketone with a carboxylic acid derivative, followed by cyclization and hydrolysis.

Protocol 1: Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

This protocol is based on the Hantzsch oxazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Benzamide

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzamide (1 equivalent) in ethanol.

  • Add sodium bicarbonate (1.1 equivalents) to the solution.

  • To this suspension, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl) (1N)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent) in a mixture of THF (or methanol) and water.

  • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the final product.

Synthesis of Muraglitazar (BMS-298585)

The synthesis of Muraglitazar is a multi-step process. While the full detailed experimental procedure from the patent (WO-00121602) is not publicly available, a plausible synthetic route can be constructed based on the described intermediates and reaction types.

Workflow for Muraglitazar Synthesis

A Ethyl 5-methyl-2-phenyloxazole-4-carboxylate B 4-(2-Hydroxyethyl)-5-methyl-2-phenyloxazole A->B Reduction (e.g., LiAlH4) D 4-(2-(4-(Cyanomethyl)phenoxy)ethyl)-5-methyl-2-phenyloxazole B->D Williamson Ether Synthesis C 4-(Bromomethyl)benzonitrile C->D E 4-(2-(4-(Carboxymethyl)phenoxy)ethyl)-5-methyl-2-phenyloxazoleacetic acid D->E Hydrolysis G N-(4-(2-(5-Methyl-2-phenyloxazole-4-yl)ethoxy)benzyl)glycine ethyl ester E->G Reductive Amination F Ethyl Glycinate F->G I Muraglitazar (Ester) G->I Acylation H 4-Methoxyphenyl chloroformate H->I J Muraglitazar I->J Hydrolysis

Caption: A plausible synthetic workflow for Muraglitazar.

Biological Evaluation Protocols

Protocol 3: PPARα/γ Transactivation Assay

This assay measures the ability of a compound to activate PPARα and PPARγ in a cell-based system.

Materials:

  • HEK293 or other suitable host cells

  • Expression plasmids for full-length human PPARα and PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene (e.g., pPPRE-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound (e.g., Muraglitazar) and reference agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect host cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or reference agonists. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to the control reporter activity (if applicable). Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow for PPAR Transactivation Assay

A Co-transfect cells with PPA-R expression plasmid and PPRE-luciferase reporter B Incubate for 24 hours A->B C Treat cells with test compound B->C D Incubate for 24 hours C->D E Lyse cells and measure luciferase activity D->E F Data analysis (EC50 determination) E->F

Caption: Experimental workflow for a PPAR transactivation assay.

Protocol 4: In Vivo Efficacy in a db/db Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PPAR agonist in a diabetic mouse model.

Materials:

  • Genetically diabetic db/db mice

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Blood glucose monitoring system

  • Equipment for blood collection (e.g., tail vein lancets, capillaries)

  • Analytical equipment for measuring plasma insulin, triglycerides, and free fatty acids

Procedure:

  • Acclimatization: Acclimatize the db/db mice to the housing conditions for at least one week before the start of the study.

  • Grouping and Dosing: Randomly assign the mice to different treatment groups (vehicle control and different doses of the test compound). Administer the compound or vehicle orally once daily for a specified period (e.g., 14-28 days).

  • Monitoring: Monitor body weight and food intake regularly.

  • Blood Glucose Measurement: Measure fasting or non-fasting blood glucose levels at regular intervals throughout the study from tail vein blood.

  • Terminal Blood Collection: At the end of the treatment period, collect terminal blood samples for the analysis of plasma insulin, triglycerides, and free fatty acids.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the effects of the test compound with the vehicle control group.

Other Potential Applications

While the primary focus has been on PPAR modulation, the oxazole scaffold is known for a wide range of biological activities. Further exploration of derivatives of this compound in other therapeutic areas is warranted.

Anticancer and Anti-inflammatory Activities of Related Oxazole Derivatives

Research on structurally related oxazole compounds has indicated potential for anticancer and anti-inflammatory applications. However, specific data for derivatives of this compound in these areas is limited.

Signaling Pathway

PPARα/γ Dual Agonist Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus Agonist This compound Derivative (e.g., Muraglitazar) PPARa PPARα Agonist->PPARa Binds PPARg PPARγ Agonist->PPARg Binds RXR RXR PPARa->RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Simplified signaling pathway of a PPARα/γ dual agonist.

Conclusion

This compound serves as a valuable building block in medicinal chemistry, particularly for the development of PPARα/γ dual agonists for the treatment of metabolic diseases. The provided protocols offer a foundation for the synthesis and biological evaluation of novel derivatives based on this versatile scaffold. Further research into other potential therapeutic applications, such as anticancer and anti-inflammatory agents, could unveil new opportunities for this promising chemical entity.

References

Application Notes and Protocols for the Biological Screening of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific biological screening data and established protocols for 5-Methyl-2-phenyloxazole-4-carboxylic acid are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for structurally related oxazole and oxazolone derivatives. These should serve as a comprehensive starting point for researchers to develop and validate specific assays for the target compound.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] this compound, as a member of this class, represents a compound of interest for biological screening to elucidate its potential therapeutic applications. These notes provide a framework for initiating the biological evaluation of this compound.

Data Presentation: Biological Activities of Structurally Related Oxazolone Derivatives

The following table summarizes the cytotoxic activity of a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives against the A549 human lung carcinoma cell line, as determined by the Sulforhodamine B (SRB) assay.[1] This data illustrates the potential of the broader phenyloxazole scaffold in cancer research.

Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives [1]

CompoundSubstituent on Benzylidene RingCTC50 (µg/mL)
14-H25
24-Cl80
34-OH33
44-OCH340
52-NO2156
63-NO2179
74-NO2140
84-N(CH3)238

CTC50: Concentration that inhibits cell growth by 50%.

Experimental Protocols

The following are detailed protocols for initial in vitro screening of this compound, adapted from methodologies used for similar compounds.[1]

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic (cell-killing) and cytostatic (cell growth-inhibiting) effects of the test compound on cancer cell lines.

Protocol:

  • Cell Plating: Seed cells (e.g., A549, MCF-7, HCT116) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions. Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

  • Cell Fixation: Gently discard the supernatant and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: (1 - (Absorbance_treated / Absorbance_control)) * 100. Determine the CTC50 value from the dose-response curve.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the potential anti-inflammatory activity of a compound by measuring its ability to protect red blood cells from lysis induced by a hypotonic solution.[1]

Protocol:

  • HRBC Suspension Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline. Reconstitute the cells as a 10% (v/v) suspension in normal saline.

  • Reaction Mixture: In separate tubes, prepare the reaction mixtures by adding 1 mL of the test compound solution (at various concentrations), 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% HRBC suspension. A control is prepared with saline instead of the test compound. Aspirin can be used as a standard drug.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 5 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

  • Data Analysis: The percentage of membrane stabilization is calculated using the formula: (1 - (Absorbance_sample / Absorbance_control)) * 100. The IC50 value is determined from the dose-response curve.[1]

Cyclooxygenase (COX-2) Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in inflammation.[1][2]

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions (e.g., from a commercial COX inhibitor screening assay kit).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to each well, except for the background control wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping reagent, such as stannous chloride.

  • Data Analysis: The product of the COX reaction (e.g., Prostaglandin G2, which is then reduced to Prostaglandin H2) is typically measured colorimetrically or fluorometrically according to the kit's instructions. Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening & Target ID Compound 5-Methyl-2-phenyloxazole- 4-carboxylic acid Stock Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Cytotoxicity Cytotoxicity Assay (e.g., SRB) Serial->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., HRBC, COX-2) Serial->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Serial->Antimicrobial DoseResponse Dose-Response Curves Cytotoxicity->DoseResponse AntiInflammatory->DoseResponse Antimicrobial->DoseResponse IC50 IC50 / CTC50 Determination DoseResponse->IC50 HitID Hit Identification IC50->HitID Mechanism Mechanism of Action Studies HitID->Mechanism Target Target Identification Mechanism->Target Lead Lead Optimization Target->Lead

Caption: General workflow for biological screening of a novel compound.

Hypothetical Signaling Pathway: COX-2 Mediated Inflammation

Given that related oxazole compounds show anti-inflammatory properties, a potential mechanism of action could involve the inhibition of the cyclooxygenase-2 (COX-2) pathway. The following diagram illustrates this hypothetical signaling cascade.

G cluster_pathway COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 PGs Prostaglandins (PGs) COX2->PGs catalyzes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation TestCompound 5-Methyl-2-phenyloxazole- 4-carboxylic acid TestCompound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Future Directions

Should initial screening reveal significant activity, further studies would be warranted. These could include broader screening against a larger panel of cancer cell lines, in vivo efficacy studies in animal models of cancer or inflammation, and detailed mechanism of action studies to identify the specific molecular target(s) of this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Methyl-2-phenyloxazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 5-Methyl-2-phenyloxazole-4-carboxylic acid and its structural analogs. The provided methodologies are foundational for screening and characterizing compounds with potential therapeutic applications in areas such as cancer and hyperuricemia.

Overview of Potential Applications

While this compound serves primarily as a versatile scaffold in synthetic chemistry, its derivatives have demonstrated significant biological activities. These notes will focus on assays relevant to two key areas where derivatives of this compound have shown promise: anticancer activity and xanthine oxidase inhibition .

Cell Viability and Cytotoxicity Assessment (MTT Assay)

A primary and crucial step in the evaluation of any compound for biological activity is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effects of this compound derivatives on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom sterile microplates

  • This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Thiazole Analogs

The following table summarizes the in vitro anti-breast cancer activity of 4-methylthiazole-5-carboxylic acid and its derivatives against MDA-MB-231 breast adenocarcinoma cell lines, as determined by the Trypan-blue cell viability assay and MTT methods.[1]

CompoundStructureIC50 (µg/mL) against MDA-MB-231 cells
1 4-methylthiazole-5-carboxylic acid10.2
3b Derivative with substituent15.6
3d Derivative with substituent11.5
3e Derivative with substituent18.2
3f Derivative with substituent20.4
3i Derivative with substituent19.8

Note: The structures of derivatives 3b, 3d, 3e, 3f, and 3i are modifications of the parent compound 1.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate Calculate % Viability & IC50 read_absorbance->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Xanthine Oxidase Inhibition Assay

Derivatives of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[2] Overactivity of this enzyme can lead to hyperuricemia and gout.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound derivatives on xanthine oxidase activity.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer (may require gentle heating to dissolve).

    • Prepare serial dilutions of the test compounds and allopurinol in DMSO, then further dilute in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution at various concentrations (final DMSO concentration should be low and consistent).

      • Xanthine oxidase solution.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the xanthine solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) every minute for 15-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Xanthine Oxidase Inhibitory Activity

The following table presents the in vitro xanthine oxidase inhibitory activity of a series of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives.[2]

CompoundRIC50 (nM)
8a H125.3
8b 4-F85.6
8c 4-Cl62.1
8d 4-Br58.7
8e 4-CH398.4
8f 4-OCH3110.2
9e 3-CN5.5
Febuxostat (Reference)18.6

Note: 'R' refers to the substituent on the 2-phenyl ring.

Visualization: Xanthine Oxidase Inhibition Pathway

Xanthine_Oxidase_Pathway cluster_pathway Purine Catabolism cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitor This compound Derivative XO Xanthine Oxidase Inhibitor->XO Inhibits

Caption: Inhibition of the xanthine oxidase pathway by test compounds.

Anti-Inflammatory Activity Assessment

Derivatives of 2,5-disubstituted oxazoles have been reported to possess anti-inflammatory properties. A common in vitro model to assess anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines

Objective: To evaluate the ability of this compound derivatives to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from a prior MTT assay) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include vehicle control, LPS-only control, and positive control (LPS + Dexamethasone) wells.

  • Supernatant Collection:

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization: Anti-Inflammatory Assay Workflow

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant run_elisa Perform ELISA for Cytokines collect_supernatant->run_elisa read_plate Read Absorbance run_elisa->read_plate calculate_ic50 Calculate % Inhibition & IC50 read_plate->calculate_ic50

Caption: Workflow for evaluating anti-inflammatory activity.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and test compounds. It is also crucial to perform appropriate controls and replicate experiments to ensure the validity of the results. The biological activities mentioned are based on studies of derivatives and do not guarantee the same effects for the parent compound, this compound.

References

Application Notes and Protocols for Enzyme Inhibition Assay of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenyloxazole-4-carboxylic acid is a synthetic organic compound belonging to the oxazole class of heterocyclic compounds. The oxazole ring is a common scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including enzyme inhibition. Structurally related compounds have shown inhibitory activity against several important enzyme targets, suggesting that this compound may also possess enzyme inhibitory properties. This document provides detailed protocols for conducting an enzyme inhibition assay for this compound, focusing on Xanthine Oxidase as a primary potential target, with additional considerations for Cyclooxygenase-2 (COX-2) and Monoamine Oxidase B (MAO-B).

Potential Enzyme Targets and Rationale

Based on the structure of this compound and the known activities of similar molecules, the following enzymes are proposed as potential targets for inhibition:

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibitors of XO are used in the treatment of hyperuricemia and gout. A structurally similar compound, 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid, has been reported as a potent xanthine oxidase inhibitor[1].

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Diaryl oxazole derivatives are known to be potent and selective COX-2 inhibitors.

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters like dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. 2-Phenyloxazole-4-carboxamides have been identified as selective inhibitors of human MAO-B[2].

Data Presentation: Inhibitory Activities of Structurally Related Compounds

The following table summarizes the inhibitory activities of compounds structurally similar to this compound against their respective target enzymes. This data provides a rationale for investigating the inhibitory potential of the target compound.

CompoundTarget EnzymeIC₅₀ ValueReference
2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivative (9e)Xanthine Oxidase5.5 nM--INVALID-LINK--[1]
2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide (4a)Monoamine Oxidase BKᵢ = 0.23 µM--INVALID-LINK--[2]
4,5-Diphenyl-4-isoxazoline derivative (13j)Cyclooxygenase-20.004 µM--INVALID-LINK--

Experimental Protocols

This section provides detailed protocols for performing an enzyme inhibition assay with this compound against Xanthine Oxidase. The principles of this assay can be adapted for other enzyme targets.

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against Xanthine Oxidase by measuring the decrease in uric acid production.

Materials and Reagents:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound in phosphate buffer. The final concentration of DMSO in the assay should be less than 1%.

    • Prepare a stock solution of Xanthine in 50 mM phosphate buffer (pH 7.5).

    • Prepare a working solution of Xanthine Oxidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of Allopurinol in DMSO as a positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • 140 µL of 50 mM phosphate buffer (pH 7.5)

      • 20 µL of the test compound solution at various concentrations (or vehicle control - buffer with DMSO).

      • 20 µL of Xanthine solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) every minute for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 5-Methyl-2- phenyloxazole-4-carboxylic acid dilutions add_reagents Add buffer, inhibitor, and substrate to 96-well plate prep_compound->add_reagents prep_enzyme Prepare Xanthine Oxidase solution start_reaction Initiate reaction with Xanthine Oxidase prep_enzyme->start_reaction prep_substrate Prepare Xanthine solution prep_substrate->add_reagents prep_control Prepare Allopurinol (positive control) prep_control->add_reagents pre_incubate Pre-incubate at 25°C for 15 minutes add_reagents->pre_incubate pre_incubate->start_reaction measure_abs Measure absorbance at 295 nm kinetically start_reaction->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for the Xanthine Oxidase inhibition assay.

Signaling Pathway

Xanthine Oxidase in Purine Metabolism

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 5-Methyl-2-phenyloxazole- 4-carboxylic acid Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of the Xanthine Oxidase pathway.

Alternative Enzyme Target Assay Principles

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay typically measures the peroxidase activity of COX-2. The reaction involves the oxidation of a chromogenic substrate in the presence of arachidonic acid. Inhibition of the enzyme results in a decreased rate of color development, which can be measured spectrophotometrically.

Logical Relationship for COX-2 Inhibition

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Inhibitor 5-Methyl-2-phenyloxazole- 4-carboxylic acid Inhibitor->COX2 Blocks conversion

Caption: Mechanism of COX-2 inhibition.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay often utilizes a chemiluminescent or fluorescent method. A substrate for MAO-B is provided, and the enzyme's activity produces a product that can be detected. The presence of an inhibitor reduces the signal, and the IC₅₀ can be determined by measuring the signal at various inhibitor concentrations.

MAO-B Inhibition Workflow

G cluster_workflow MAO-B Inhibition Assay Workflow Start Start Prepare Prepare MAO-B, substrate, and inhibitor solutions Start->Prepare Incubate Incubate enzyme with inhibitor Prepare->Incubate AddSubstrate Add MAO-B substrate Incubate->AddSubstrate Measure Measure luminescent or fluorescent signal AddSubstrate->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for a MAO-B inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The provided protocols and background information offer a solid foundation for researchers to investigate its inhibitory potential against key therapeutic targets such as Xanthine Oxidase, COX-2, and MAO-B. Careful execution of these assays and thorough data analysis will be crucial in elucidating the pharmacological profile of this compound.

References

Application Notes and Protocols for the Derivatization of 5-Methyl-2-phenyloxazole-4-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 5-Methyl-2-phenyloxazole-4-carboxylic acid is a key starting material for the generation of compound libraries aimed at discovering novel therapeutic agents. Derivatization of its carboxylic acid moiety allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[3] This document provides detailed protocols for the synthesis of amide and ester derivatives and their subsequent evaluation in a representative kinase bioassay.

Introduction to Derivatization Strategies

The carboxylic acid group of this compound is an ideal handle for chemical modification. The most common strategies involve the formation of amides and esters. These reactions are well-established, generally high-yielding, and allow for the introduction of a wide variety of chemical functionalities to probe interactions with biological targets.

  • Amide Coupling: This is the most frequently used reaction in drug discovery for creating large, diverse libraries.[4] Amide bonds are metabolically stable and can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. Standard coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid for reaction with a primary or secondary amine.[4][5]

  • Esterification: Converting the carboxylic acid to an ester can modulate properties such as cell permeability and polarity. While esters can be susceptible to hydrolysis by esterases in vivo, they are valuable for initial in vitro screening and SAR studies.

Experimental Protocols

Protocol 1: Synthesis of a 5-Methyl-2-phenyloxazole-4-carboxamide Library

This protocol describes a parallel synthesis approach for creating a library of amide derivatives using a standard amine panel. The reaction is based on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) mediated coupling.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • A diverse panel of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials or 96-well reaction block

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Reaction Setup: In each reaction vial, add 500 µL of the carboxylic acid stock solution (0.1 mmol, 1.0 eq).

  • Reagent Addition: To each vial, add HOBt (15 mg, 0.11 mmol, 1.1 eq) and EDC (21 mg, 0.11 mmol, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the respective amine (0.1 mmol, 1.0 eq) to each vial, followed by DIPEA (35 µL, 0.2 mmol, 2.0 eq).

  • Reaction: Seal the vials and stir the reactions at room temperature for 16-24 hours. Monitor reaction progress by LC-MS.

  • Work-up:

    • Dilute each reaction mixture with 2 mL of DCM.

    • Wash with 2 mL of saturated NaHCO₃ solution.

    • Wash with 2 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting amide derivatives by flash column chromatography or preparative HPLC to yield the final products. Characterize by ¹H NMR and Mass Spectrometry.

Protocol 2: High-Throughput Kinase Inhibition Bioassay

Oxazole derivatives have been identified as potential kinase inhibitors, which are key targets in oncology and inflammatory diseases.[6][7] This protocol outlines a generic, homogeneous, fluorescence-based assay suitable for high-throughput screening (HTS) of the synthesized library.[8]

Materials and Reagents:

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized oxazole derivative library (dissolved in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well microplates

  • Positive control inhibitor (e.g., Staurosporine)

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound from the DMSO stock plates into the assay plate using an acoustic dispenser. Include wells for positive (no inhibitor) and negative (staurosporine) controls.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in assay buffer) to each well.

  • Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[8]

  • Reaction Initiation: Add 5 µL of the ATP/substrate solution (prepared in assay buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Plot the results to identify initial "hits." For active compounds, perform dose-response experiments to determine the IC₅₀ value.

Data Presentation

Quantitative data from bioassays should be summarized for clear interpretation and comparison. Structure-activity relationship (SAR) analysis relies on systematically comparing the biological activity of related compounds.[3][9]

Table 1: Hypothetical Kinase Inhibition Data for a Library of 5-Methyl-2-phenyloxazole-4-carboxamide Derivatives

Compound IDR-Group (Amine)% Inhibition @ 10 µMIC₅₀ (µM)
DERIV-001Benzylamine85%1.2
DERIV-0024-Fluorobenzylamine92%0.8
DERIV-003Cyclohexylamine45%15.6
DERIV-004Morpholine15%> 50
DERIV-005N-Methylbenzylamine60%8.9
DERIV-006Aniline75%3.4
DERIV-0074-Methoxyaniline95%0.5

This data is illustrative and serves as an example for data presentation.

Visualizations (Graphviz DOT)

Diagrams are essential for visualizing workflows and biological pathways, providing a clear conceptual framework for the experimental process.

Caption: Experimental workflow from starting material to hit identification.

G node_ext Extracellular Signal (e.g., Growth Factor) node_rec Receptor Tyrosine Kinase (RTK) node_ext->node_rec node_ras Ras node_rec->node_ras node_raf Raf node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_tf Transcription Factors node_erk->node_tf node_resp Cellular Responses (Proliferation, Survival) node_tf->node_resp node_inhib Oxazole Derivative (Kinase Inhibitor) node_inhib->node_raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical Raf kinase inhibitor.

References

Application Note: A Scalable Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis for 5-Methyl-2-phenyloxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the condensation of benzamide and ethyl 2-chloroacetoacetate to yield ethyl 5-methyl-2-phenyloxazole-4-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid. This method offers high yields and purity, making it suitable for laboratory and pilot-scale production. The protocols provided herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific scaffold of this compound serves as a key intermediate for the synthesis of more complex bioactive molecules. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships in drug discovery programs.[4] The presented synthesis route is designed for efficiency and scalability, addressing the need for reliable production of this important intermediate.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Step 1)
ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
Benzamide121.141.01.0121.14 g
Ethyl 2-chloroacetoacetate164.591.11.1181.05 g
Phosphorus oxychloride153.331.51.5137.5 mL
Dioxane---1 L
Reaction Temperature ---Reflux (approx. 101 °C)
Reaction Time ---4 hours
Product Yield (crude) 231.25--~200 g (approx. 86%)
Table 2: Reagent Quantities and Reaction Conditions for the Hydrolysis to this compound (Step 2)
ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
Ethyl 5-methyl-2-phenyloxazole-4-carboxylate231.250.861.0200 g
Sodium hydroxide40.002.63.0104 g
Ethanol---800 mL
Water---800 mL
Concentrated HCl (37%)---to pH 2-3
Reaction Temperature ---Reflux (approx. 80 °C)
Reaction Time ---3 hours
Product Yield (purified) 203.19--~155 g (approx. 88%)

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add benzamide (121.14 g, 1.0 mol) and dioxane (1 L).

  • Reagent Addition: Stir the mixture to obtain a suspension. From the dropping funnel, add phosphorus oxychloride (137.5 mL, 1.5 mol) dropwise over 30 minutes. The addition is exothermic, and the temperature of the mixture will rise.

  • Following the addition of phosphorus oxychloride, add ethyl 2-chloroacetoacetate (181.05 g, 1.1 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (2 kg) with vigorous stirring.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) followed by brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate as an oil, which may solidify upon standing.

Step 2: Hydrolysis to this compound
  • Reaction Setup: In a 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate (200 g, 0.86 mol) in ethanol (800 mL).

  • Hydrolysis: Add a solution of sodium hydroxide (104 g, 2.6 mol) in water (800 mL) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (1 L) and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water (3 x 200 mL) and dry under vacuum at 50 °C to afford this compound as a white solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow Benzamide Benzamide Step1 Step 1: Cyclocondensation Benzamide->Step1 Et_Chloroacetoacetate Ethyl 2-chloroacetoacetate Et_Chloroacetoacetate->Step1 POCl3 POCl3, Dioxane POCl3->Step1 Ester_Intermediate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Step1->Ester_Intermediate Reflux, 4h Step2 Step 2: Hydrolysis Ester_Intermediate->Step2 Hydrolysis_Reagents NaOH, EtOH/H2O Hydrolysis_Reagents->Step2 Final_Product This compound Step2->Final_Product Reflux, 3h

Caption: Synthetic workflow for the two-step synthesis of this compound.

Conclusion

The described two-step synthesis provides an effective and scalable method for the production of this compound. The procedure utilizes readily available starting materials and reagents, and the reaction conditions are amenable to large-scale production. The final product is obtained in high yield and purity, making this protocol highly valuable for researchers and professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products. The primary route for synthesizing this compound typically involves a two-step process:

  • Robinson-Gabriel Synthesis of ethyl 5-methyl-2-phenyloxazole-4-carboxylate from ethyl 2-benzamido-3-oxobutanoate.

  • Hydrolysis of the resulting ester to the final carboxylic acid.

Issue 1: Low or No Yield of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate
Potential CauseRecommended Solutions
Incomplete Cyclization The cyclodehydration of the ethyl 2-benzamido-3-oxobutanoate starting material may be inefficient. Optimize the dehydrating agent. While concentrated sulfuric acid is commonly used, other agents like phosphorus oxychloride or trifluoroacetic anhydride can be more effective for certain substrates.[1] Consider a moderate increase in reaction temperature to promote cyclization, but monitor for decomposition.
Starting Material Impurity Impurities in the ethyl 2-benzamido-3-oxobutanoate can inhibit the reaction. Ensure the starting material is pure and dry before use.
Starting Material Decomposition Strong acidic conditions can lead to the degradation of the starting material. Consider using milder dehydrating agents such as triphenylphosphine/iodine.[1] Minimize reaction time by closely monitoring the reaction progress.
Issue 2: Presence of Significant Byproducts in the Ester Synthesis
Potential CauseRecommended Solutions
Hydrolysis of Intermediates The presence of water in the reaction mixture can lead to the hydrolysis of intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1]
Formation of Enamides Under certain conditions, the elimination of water from the starting material can lead to the formation of an enamide as a side product.[1] Modify reaction conditions by altering the temperature or the choice of dehydrating agent to disfavor this pathway.
Polymerization/Tar Formation Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.[1] Lowering the reaction temperature and using a catalytic amount of acid rather than a large excess can help minimize polymerization.
Issue 3: Incomplete Hydrolysis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate
Potential CauseRecommended Solutions
Insufficient Reaction Time or Temperature The hydrolysis of the ester may be slow. Increase the reaction time or temperature, monitoring for any potential degradation of the product.
Inadequate Concentration of Acid/Base The concentration of the acid or base used for hydrolysis may not be sufficient. For acid-catalyzed hydrolysis, 60% aqueous sulfuric acid has been shown to be effective for similar substrates.[2] For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base is used.
Product Precipitation The salt of the carboxylic acid may precipitate out of solution, slowing down the reaction. Ensure adequate stirring and consider using a co-solvent to maintain homogeneity.
Issue 4: Difficulty in Product Purification
Potential CauseRecommended Solutions
Similar Polarity of Product and Byproducts The desired carboxylic acid may have a similar polarity to unreacted starting material or byproducts, making chromatographic separation difficult. Recrystallization is a preferred method for purifying carboxylic acids.[1]
Product Oiling Out The crude product may be an oil instead of a solid due to the presence of impurities. Attempt to purify a small amount by column chromatography to obtain a seed crystal for recrystallization of the bulk material.
Residual High-Boiling Point Solvents High-boiling point solvents used in the reaction or purification can be difficult to remove. Co-evaporate the product with a lower-boiling point solvent like dichloromethane under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and well-established method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] In this case, the precursor would be ethyl 2-benzamido-3-oxobutanoate, which is then cyclized to form ethyl 5-methyl-2-phenyloxazole-4-carboxylate. The final step is the hydrolysis of this ester to the desired carboxylic acid.

Q2: What are the key starting materials for the Robinson-Gabriel synthesis of the ethyl ester precursor?

A2: The key starting material is ethyl 2-benzamido-3-oxobutanoate. This can be synthesized by the acylation of ethyl 2-amino-3-oxobutanoate with benzoyl chloride.

Q3: What are the typical dehydrating agents used in the Robinson-Gabriel synthesis?

A3: A variety of cyclodehydrating agents can be used, with the choice depending on the substrate's sensitivity. Common agents include concentrated sulfuric acid, phosphorus pentoxide, phosphorus oxychloride, and trifluoroacetic anhydride.[3]

Q4: I am observing the formation of a nitrile byproduct in my reaction. What is the likely cause?

A4: Nitrile formation is a characteristic side reaction of the Van Leusen oxazole synthesis when a ketone is used instead of an aldehyde. If you are attempting a Robinson-Gabriel synthesis and observe nitrile formation, it may indicate an unexpected rearrangement or the use of incorrect starting materials.

Q5: How can I purify the final 5-Methyl-2-phenyoxoazole-4-carboxylic acid?

A5: Recrystallization is often the most effective method for purifying the final carboxylic acid product.[1] Suitable solvent systems can be determined through small-scale trials, with common choices including ethanol/water or ethyl acetate/hexanes mixtures. Acid-base extraction can also be employed to remove neutral impurities.

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis (Hypothetical Data)

Dehydrating AgentTemperature (°C)Reaction Time (h)Yield (%)Notes
Conc. H₂SO₄100265Potential for charring with sensitive substrates.
POCl₃110 (reflux)475Can be effective but requires careful handling.
P₂O₅140370High temperatures may be required.
TFAA50680Milder conditions, but can be more expensive.

Table 2: Conditions for Hydrolysis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate (Hypothetical Data)

Hydrolysis ConditionsTemperature (°C)Reaction Time (h)Yield (%)Notes
6M HCl (aq)100 (reflux)885Standard acidic hydrolysis.
2M NaOH in EtOH/H₂O80 (reflux)690Base-catalyzed hydrolysis, generally faster.
60% H₂SO₄ (aq)90492Effective for hindered esters.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate via Robinson-Gabriel Cyclization

Materials:

  • Ethyl 2-benzamido-3-oxobutanoate

  • Concentrated Sulfuric Acid (or another suitable dehydrating agent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 2-benzamido-3-oxobutanoate in a suitable solvent (e.g., dichloromethane), slowly add the dehydrating agent (e.g., 2 equivalents of concentrated sulfuric acid) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for the time determined by reaction monitoring (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

Materials:

  • Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

  • Ethanol

  • 2M Sodium Hydroxide Solution

  • 2M Hydrochloric Acid

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate in ethanol in a round-bottom flask.

  • Add a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with deionized water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 2M hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Robinson-Gabriel Synthesis cluster_step2 Step 2: Hydrolysis a Ethyl 2-benzamido- 3-oxobutanoate b Cyclodehydration (e.g., H₂SO₄) a->b c Workup and Purification b->c d Ethyl 5-methyl-2-phenyl- oxazole-4-carboxylate c->d e Hydrolysis (e.g., NaOH, then HCl) d->e f Purification (Recrystallization) e->f g 5-Methyl-2-phenyl- oxazole-4-carboxylic acid f->g

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Ester? cause1 Incomplete Cyclization start->cause1 cause2 Starting Material Impurity start->cause2 cause3 Decomposition start->cause3 sol1 Optimize Dehydrating Agent / Temperature cause1->sol1 sol2 Purify Starting Material cause2->sol2 sol3 Use Milder Conditions cause3->sol3 end Yield Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low yield in the ester synthesis step.

References

Technical Support Center: Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Robinson-Gabriel Cyclization: Formation of ethyl 5-methyl-2-phenyloxazole-4-carboxylate from ethyl 2-benzamidoacetoacetate. This is an acid-catalyzed cyclodehydration reaction.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the Robinson-Gabriel cyclization step?

A2: The choice of dehydrating agent and temperature are crucial. While strong acids like concentrated sulfuric acid can be effective, they may lead to decomposition and tar formation. Milder reagents such as phosphorus oxychloride or trifluoroacetic anhydride can offer better yields and purity.[1] Temperature control is essential to balance the reaction rate with the minimization of side reactions.

Q3: What are the typical challenges during the hydrolysis of the ethyl ester intermediate?

A3: The primary challenges include incomplete hydrolysis, which leaves unreacted ester as a non-polar impurity, and potential decarboxylation of the final product if the reaction is carried out at high temperatures for extended periods.[2][3] The stability of the oxazole ring under harsh basic or acidic conditions should also be considered to prevent ring-opening.[4]

Troubleshooting Guides

Issue 1: Low Yield and/or Tar Formation in the Cyclization Step

Q: My Robinson-Gabriel cyclization of ethyl 2-benzamidoacetoacetate results in a low yield of the desired oxazole ester and a significant amount of dark, tarry material. What is the likely cause and how can I resolve this?

A: This issue commonly arises from overly harsh reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Harsh Dehydrating Agent Concentrated sulfuric acid can cause substrate decomposition.[1] Consider using milder dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[1]
High Reaction Temperature Elevated temperatures can promote polymerization and charring. Optimize the reaction temperature by running small-scale trials at lower temperatures to find a balance between reaction rate and byproduct formation.
Impure Starting Material Impurities in the ethyl 2-benzamidoacetoacetate can interfere with the reaction. Ensure the purity of the starting material through recrystallization or chromatography before use.
Issue 2: Presence of a Major Impurity in the Final Carboxylic Acid Product

Q: After hydrolysis, my this compound is contaminated with a significant impurity. How can I identify and minimize this byproduct?

A: The identity of the impurity depends on the reaction step where it was formed. Here are the most common scenarios:

Common Byproducts and Mitigation Strategies:

Byproduct IdentityFormation StageIdentificationPrevention & Removal
Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Incomplete HydrolysisLess polar than the carboxylic acid (higher Rf on TLC). Can be identified by HPLC and ¹H NMR (presence of ethyl group signals).[3]Prevention: Increase the reaction time, temperature, or concentration of the base (e.g., NaOH or KOH) during hydrolysis. Ensure adequate mixing. Removal: Acid-base extraction. The carboxylic acid will dissolve in a basic aqueous solution, while the ester remains in the organic layer.
5-Methyl-2-phenyloxazole DecarboxylationMore non-polar than the starting carboxylic acid. Can be identified by MS (lower molecular weight) and ¹H NMR (absence of the carboxylic acid proton).Prevention: Avoid excessive temperatures during hydrolysis, work-up, and drying.[2][4] Use milder hydrolysis conditions if possible.
Ethyl 2-benzamidoacetoacetate Incomplete CyclizationMore polar than the oxazole ester. Can be detected by TLC and HPLC.Prevention: Ensure the cyclization reaction goes to completion by optimizing the dehydrating agent, temperature, and reaction time.
Ring-Opened Products HydrolysisCan be complex to identify. May appear as more polar spots on TLC. Mass spectrometry can help identify fragments.Prevention: Avoid excessively harsh acidic or basic conditions during hydrolysis. Use moderate temperatures and reaction times.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Robinson-Gabriel Cyclization)

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-benzamidoacetoacetate (1 equivalent).

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous toluene or dioxane). Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of a base (e.g., sodium hydroxide, 2-3 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The product should precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

cluster_0 Synthesis Pathway cluster_1 Potential Byproducts A Ethyl 2-benzamidoacetoacetate B Ethyl 5-methyl-2-phenyloxazole-4-carboxylate A->B Robinson-Gabriel Cyclization (e.g., POCl₃) D Tar/Decomposition Products A->D Harsh Acid/Heat C This compound B->C Hydrolysis (e.g., NaOH, H₂O/EtOH) E 5-Methyl-2-phenyloxazole C->E Heat/Harsh Conditions

Caption: Synthetic pathway for this compound and common byproduct formation.

cluster_troubleshooting Troubleshooting Workflow start Experiment Issue (e.g., Low Yield, Impurities) step1 Identify Stage of Issue: Cyclization or Hydrolysis? start->step1 step2a Cyclization Issue: Low Yield / Tar step1->step2a Cyclization step2b Hydrolysis Issue: Impurity Detected step1->step2b Hydrolysis step3a Use Milder Dehydrating Agent (e.g., POCl₃, TFAA) step2a->step3a step3b Optimize Temperature (Lower Temp.) step2a->step3b step4b Analyze Impurity (TLC, HPLC, NMR, MS) step2b->step4b step5b Incomplete Hydrolysis? (Unreacted Ester) step4b->step5b Less Polar Impurity step6b Decarboxylation? (Loss of COOH) step4b->step6b More Non-Polar Impurity solution1 Increase Hydrolysis Time/Temp/Base step5b->solution1 solution2 Avoid Excessive Heat step6b->solution2

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Troubleshooting low yield in oxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Oxazole Synthesis Technical Support Center

Welcome to the technical support hub for oxazole ring formation. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges in oxazole synthesis. Below, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Robinson-Gabriel Synthesis & Related Cyclodehydrations

Question 1: My Robinson-Gabriel reaction yields are very low, and I'm observing significant tar or charring. What's the likely cause?

Answer: This common issue typically points to reaction conditions that are too harsh for your specific 2-acylamino-ketone substrate.[1] Traditional strong acids like concentrated sulfuric acid (H₂SO₄), especially at high temperatures, can cause decomposition and polymerization of sensitive starting materials.[1][2]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that function under gentler conditions. Modern methods often provide cleaner reactions and higher yields.[1][2]

  • Optimize Reaction Temperature: Systematically lower the reaction temperature to find a balance between an acceptable reaction rate and minimal substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions, which can lead to byproduct formation.[2]

Question 2: My reaction is sluggish or incomplete, even after a long reaction time. How can I drive it to completion?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step isn't being met, or the dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. This should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent like trifluoroacetic anhydride (TFAA) without success, consider a stronger one such as phosphorus oxychloride (POCl₃) or Eaton's reagent.[1]

  • Increase Temperature: Carefully increasing the temperature can help overcome the activation barrier. However, this should be balanced against the risk of decomposition.[2]

Question 3: My 2-acylamino-ketone starting material appears to be degrading before cyclization. How can I prevent this?

Answer: The 2-acylamino-ketone precursors can be sensitive to hydrolysis under strongly acidic conditions before the desired intramolecular cyclization occurs.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction can facilitate the hydrolysis of the amide bond in your starting material. Ensure all solvents and reagents are rigorously dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Van Leusen Oxazole Synthesis

Question 4: My Van Leusen synthesis is giving a low yield of the oxazole, and I suspect an intermediate is the main product. What is happening?

Answer: A common reason for low yield in the Van Leusen synthesis is the incomplete elimination of the p-toluenesulfinic acid group from the 4-tosyl-4,5-dihydrooxazole intermediate.[3] If this final elimination step is inefficient, the dihydrooxazole will be a major byproduct, lowering the yield of the desired aromatic oxazole.[3]

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[3]

  • Use a Stronger Base: While potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[3]

  • Extend Reaction Time: In some cases, a longer reaction time allows for the complete conversion of the intermediate to the final oxazole product.[3]

Data Presentation: Reagent Comparison

The choice of reagents is critical to overcoming low yields. The tables below summarize the impact of different dehydrating agents and bases on reaction outcomes.

Table 1: Comparison of Cyclodehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
H₂SO₄ (conc.) High TemperatureInexpensive, powerfulHarsh, often causes charring and low yields[1]
POCl₃ Reflux in pyridine or DMFEffective for many substratesCan be harsh, requires careful handling
Polyphosphoric Acid (PPA) 120-160 °CCan offer better yields than H₂SO₄High viscosity, difficult to stir
TFAA Ethereal Solvents (THF, Dioxane)Mild conditions, suitable for solid-phase synthesis[1]Expensive, may be too reactive for some substrates[1]
Dess-Martin Periodinane / PPh₃, I₂ Two-step, mild conditionsVery mild, high yields for sensitive substrates[4]Multi-step, reagent cost
Burgess Reagent THF, RefluxMild, neutral conditionsExpensive, moisture-sensitive

Table 2: Effect of Base on Microwave-Assisted Van Leusen Synthesis of 5-phenyloxazole

Base (Equivalents)SolventPower / TempTime (min)Yield (%)Predominant Product
K₃PO₄ (2 equiv) Isopropanol350 W / 65 °C896%5-phenyl oxazole[5]
K₃PO₄ (1.5 equiv) Isopropanol280 W / 60 °C8MixtureOxazoline & Oxazole (2:1)[5]
K₃PO₄ (1 equiv) Isopropanol280 W / 60 °C894%Oxazoline Intermediate[5]
Et₃N, DIPEA, Imidazole Isopropanol60 °C36092-95%Oxazoline Intermediate[5]

Data adapted from a study on the synthesis of 5-phenyl oxazole from benzaldehyde and TosMIC. Yields are substrate-dependent.[5]

Visualizations: Mechanisms & Workflows

A clear understanding of the reaction mechanism and a logical troubleshooting process are essential for resolving yield issues.

Robinson_Gabriel_Mechanism Robinson-Gabriel Synthesis Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start 2-Acylamino-ketone node1 Enolization (Keto-Enol Tautomerism) start->node1 H⁺ (Acid Catalyst) node2 Intramolecular Cyclization (Nucleophilic attack of enol oxygen on protonated amide) node1->node2 Forms Oxazoline intermediate node3 Dehydration node2->node3 Elimination of H₂O end Oxazole Ring node3->end

Robinson-Gabriel Synthesis Mechanism.

Troubleshooting_Workflow Troubleshooting Workflow for Low Oxazole Yield start Low Yield Observed obs1 Observation: Significant Tar / Charring? start->obs1 obs2 Observation: Incomplete Reaction? (Starting material remains) obs1->obs2 No sol1 Solution: 1. Use Milder Dehydrating Agent (e.g., TFAA, Burgess) 2. Lower Reaction Temperature obs1->sol1 Yes obs3 Observation: Starting Material Degrading? obs2->obs3 No sol2 Solution: 1. Increase Reagent Stoichiometry 2. Use Stronger Dehydrating Agent (e.g., POCl₃) 3. Increase Temperature Carefully obs2->sol2 Yes sol3 Solution: 1. Ensure Anhydrous Conditions (Dry solvents & reagents) 2. Run under Inert Atmosphere obs3->sol3 Yes

A logical workflow for troubleshooting low yields.

Van_Leusen_Mechanism Van Leusen Oxazole Synthesis Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product start1 Aldehyde node2 Nucleophilic attack on Aldehyde start1->node2 start2 TosMIC node1 Deprotonation of TosMIC start2->node1 Base (e.g., K₂CO₃) node1->node2 node3 5-endo-dig Cyclization node2->node3 intermediate Oxazoline Intermediate node3->intermediate node4 Base-promoted Elimination of TosH end 5-Substituted Oxazole node4->end intermediate->node4 Stronger Base / Heat

Van Leusen Synthesis via an Oxazoline Intermediate.

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol is optimized for the complete conversion to the oxazole, minimizing the oxazoline intermediate, based on conditions reported to achieve high yields.[5][6][7]

Materials:

  • Substituted aryl aldehyde (1.0 equiv)

  • 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Isopropanol (IPA), anhydrous

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aldehyde (e.g., 3 mmol, 1.0 equiv), TosMIC (3 mmol, 1.0 equiv), and K₃PO₄ (6 mmol, 2.0 equiv).[5]

  • Add anhydrous isopropanol to the vial to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 65 °C with a power of 350 W for approximately 8-10 minutes.[5]

  • Monitor the reaction progress by TLC to confirm the consumption of the starting aldehyde and the formation of the oxazole product.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Modern Robinson-Gabriel Synthesis for Sensitive Substrates

This two-step protocol uses a milder, modern approach to cyclodehydration, which is suitable for substrates that are sensitive to strong acids.[4]

Step A: Oxidation of β-keto amide with Dess-Martin Periodinane (DMP)

  • Dissolve the starting β-keto amide (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-acylamino-ketone.

Step B: Cyclodehydration with Triphenylphosphine and Iodine

  • Dissolve the crude 2-acylamino-ketone from Step A in anhydrous acetonitrile or THF.

  • Add triphenylphosphine (PPh₃) (1.5 equiv) and iodine (I₂) (1.5 equiv) to the solution.

  • Add triethylamine (Et₃N) (3.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layers. Purify the residue by column chromatography to yield the desired oxazole.

References

Optimization of reaction conditions for 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Robinson-Gabriel type synthesis pathway.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am observing very low yields or no desired product at all. What are the potential causes and how can I optimize the reaction?

Answer: Low or no yield in oxazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials, such as ethyl 2-benzamidoacetoacetate. Impurities can interfere with the reaction.

    • Stability: N-acyl-α-amino ketones can be unstable. It is advisable to use them freshly prepared or properly stored.

  • Reaction Conditions:

    • Dehydrating Agent: The choice and amount of dehydrating agent are critical for the cyclization step.[1] Commonly used agents include sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[1] Ensure the agent is active and used in the correct stoichiometric ratio.

    • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Work-up Procedure:

    • Hydrolysis: The oxazole ring can be sensitive to harsh acidic or basic conditions during work-up, which may lead to ring opening.[2] Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

    • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to extract the carboxylic acid product efficiently.

Issue 2: Formation of Significant Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is contaminated with significant impurities. How can I identify and minimize these?

Answer: Impurity formation is a common challenge. A logical approach to identification and minimization is crucial.

  • Potential Impurities and Prevention:

    • Unreacted Starting Materials: If the reaction is incomplete, you will have residual starting materials. To address this, you can try extending the reaction time or increasing the reaction temperature moderately.[3]

    • Ring-Opened Products: The oxazole ring can be cleaved under certain conditions.[2] Careful control of pH during work-up is essential.

    • Side-Products: Alternative reaction pathways can lead to isomeric byproducts or other unforeseen structures.[2] Purifying intermediates before the cyclization step can often mitigate this.

  • Impurity Identification:

    • Characterize the major impurities using techniques like LC-MS and NMR to understand their structures. This will provide clues about their origin (e.g., side reactions, degradation).

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, this compound. Column chromatography is leading to product loss, and the product is difficult to crystallize. What are my options?

Answer: Carboxylic acids can present purification challenges.[2] If standard chromatography is not effective, consider the following alternatives:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble salt.

    • Wash the aqueous layer with an organic solvent to remove neutral and basic impurities.

    • Acidify the aqueous layer with a cold, dilute strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

    • Collect the solid by filtration.[2][3]

  • Crystallization: Finding the right solvent system is key.

    • Experiment with different solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone.[1] For this compound, this would typically start from a derivative of acetoacetic acid.

Q2: What are the key parameters to optimize in the synthesis?

A2: The key parameters to optimize include the choice of dehydrating agent, reaction temperature, and reaction time. The optimal conditions will depend on the specific substrate and scale of the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by TLC or HPLC. For TLC, use a suitable solvent system that gives good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the recommended storage conditions for this compound?

Q5: Is the oxazole ring in my product stable?

A5: Oxazole rings can be susceptible to cleavage by strong acids, bases, and some nucleophiles.[1][2] It is important to handle the compound under relatively mild conditions, especially during work-up and purification.

Experimental Protocols

Proposed Synthesis via Robinson-Gabriel Method

This protocol describes a plausible method for the synthesis of the ethyl ester of the target compound, followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-benzamidoacetoacetate in a suitable solvent like toluene.

  • Dehydration: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid dropwise to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add a base such as sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating.[3]

  • Monitoring: Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.[3]

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.[3]

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Optimization of Reaction Conditions for Oxazole Synthesis (Illustrative Examples)

ParameterCondition ACondition BCondition C
Dehydrating Agent Conc. H₂SO₄P₂O₅Polyphosphoric Acid
Solvent TolueneDichloromethaneNone
Temperature 110°C (Reflux)40°C (Reflux)150°C
Reaction Time 6 hours12 hours4 hours
Yield (%) 655075

Note: This table presents illustrative data based on general oxazole syntheses and should be adapted based on experimental findings for the specific target molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 Ethyl 2-benzamidoacetoacetate reaction1 Cyclodehydration (e.g., H₂SO₄, Toluene, Reflux) start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate purification1->product1 reaction2 Base Hydrolysis (e.g., NaOH, EtOH/H₂O) product1->reaction2 workup2 Acidification & Precipitation reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Starting Material Issues start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Work-up/ Product Loss start->cause3 sol1 Check Purity Use Freshly Prepared cause1->sol1 sol2 Optimize Dehydrating Agent Adjust Temperature/Time Monitor with TLC/HPLC cause2->sol2 sol3 Ensure Mild Conditions Optimize pH for Extraction cause3->sol3 outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methyl-2-phenyloxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from the corresponding ethyl ester?

A1: The most prevalent impurities typically arise from the synthesis and workup stages. These include:

  • Unhydrolyzed Starting Material: The ethyl ester of this compound is a common impurity if the hydrolysis reaction does not go to completion. This impurity is less polar than the desired carboxylic acid product.[1]

  • Starting Materials from Ring Formation: Depending on the synthetic route to the oxazole ring, precursors used in the initial cyclization can persist in the crude product.[1]

  • Side-Reaction Products: The formation of isomeric byproducts or products from competing reaction pathways can occur during the synthesis of the oxazole ring.[2]

  • Degradation Products: Oxazole carboxylic acids can be susceptible to degradation, especially at elevated temperatures, which may lead to decarboxylation.[1][2] Hydrolytic ring-opening can also be a concern under harsh acidic or basic conditions.[2]

Q2: My product streaks significantly on a silica gel TLC plate. What causes this and how can I resolve it?

A2: Streaking or tailing on a silica gel TLC plate is a common issue for carboxylic acids. This occurs because the acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, leading to ionization and poor separation. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the eluent.[1] This suppresses the ionization of your compound, resulting in more compact spots and improved resolution.[1]

Q3: The crude product I've synthesized is an oil, but the pure compound is expected to be a solid. What should I do?

A3: The presence of impurities is the most common reason for a product to remain as an oil when it is expected to be a solid.[1][3] These impurities can disrupt the crystal lattice formation. The recommended course of action is to proceed with a purification method such as column chromatography to remove the impurities.[1][3] After purification, you can attempt to induce crystallization by dissolving the purified oil in a minimal amount of a suitable hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod or seeding with a small crystal of the pure compound (if available) can also help initiate crystallization.[1]

Q4: What are the most effective purification techniques for this compound?

A4: The most effective purification methods for this compound are recrystallization, acid-base extraction, and column chromatography.

  • Recrystallization is highly effective if a suitable solvent system can be found where the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] Solvent mixtures like ethanol/water or ethyl acetate/hexanes are often good starting points for carboxylic acids.[3][4]

  • Acid-Base Extraction is an excellent technique for separating carboxylic acids from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified to precipitate the pure acid, and collected.[2]

  • Column Chromatography on silica gel can be very effective, especially for removing impurities with different polarities. Using an eluent containing a small percentage of acid is often necessary to get good separation.[1]

Troubleshooting Guide

Problem: Low Yield or Product Loss After Purification
Potential Cause Recommended Solution
Product Degradation Oxazole rings and carboxylic acid groups can be sensitive to high temperatures and harsh pH conditions.[2] Avoid prolonged heating during workup and purification. Use moderate temperatures and maintain a dry, inert atmosphere if possible.[2]
Incomplete Extraction During acid-base extraction, ensure the aqueous layer is acidified to the correct pH (typically pH 2-3) to fully precipitate the product.[1][2] Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer after acidification.[1]
Poor Choice of Recrystallization Solvent If the product is too soluble in the cold recrystallization solvent, significant loss will occur. Perform small-scale tests to find an optimal solvent or solvent mixture that minimizes solubility at low temperatures.[3]
Inefficient Column Chromatography The compound may adhere strongly to the silica gel. Ensure the eluent polarity is optimized and consider adding a small amount of acid to the mobile phase.[1] Dry loading the sample onto silica gel can also improve separation and reduce band broadening.[3]
Problem: Persistent Impurities Observed in HPLC or NMR Analysis
Potential Impurity Type Identification & Removal Strategy
Less Polar Impurity (e.g., Unhydrolyzed Ester) This will have a higher Rf value on TLC than the product.[1] It can be effectively removed using silica gel column chromatography with a non-polar to moderately polar eluent system. Ensure the initial hydrolysis reaction runs to completion by extending the reaction time or using a slight excess of base.[1]
More Polar Impurity (e.g., Ring-Opened Byproducts) This will have a lower Rf value on TLC. Careful column chromatography with a more polar eluent may be required. If the impurity is also acidic, an acid-base extraction might not be effective.
Unreacted Starting Materials from Synthesis The removal strategy depends on the polarity of the starting materials. A combination of acid-base extraction and column chromatography is often successful. Re-purifying intermediates before the final step can also prevent this issue.[2]

Visualization of Workflows

troubleshooting_workflow start Impurity Detected in Final Product characterize Characterize Impurity (TLC, LC-MS, NMR) start->characterize decision Impurity Identity? characterize->decision path1 Unreacted Starting Material decision->path1 Known path2 Side-Reaction Product decision->path2 Known path3 Degradation Product decision->path3 Known sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) path1->sol1 outcome Pure Product Obtained sol1->outcome sol2 Modify Purification Method (e.g., Optimize Chromatography Solvent System) path2->sol2 sol2->outcome sol3 Use Milder Conditions (Lower Temp, Inert Atmosphere) path3->sol3 sol3->outcome

Caption: A logical workflow for identifying and minimizing impurities.

purification_workflow cluster_purification Purification Options crude Crude Product (Solid or Oil) check_purity Assess Purity (TLC, HPLC) crude->check_purity recrystallization Recrystallization check_purity->recrystallization Product is Solid column_chrom Column Chromatography check_purity->column_chrom Complex Mixture / Oily Product acid_base Acid-Base Extraction check_purity->acid_base Neutral/Basic Impurities check_purity2 Assess Purity recrystallization->check_purity2 column_chrom->check_purity2 acid_base->check_purity2 Re-assess Purity check_purity2->column_chrom Still Impure final_product Pure Crystalline Product check_purity2->final_product Purity >99%

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. Add a less polar co-solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. This indicates a good solvent system.[3]

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture gently (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, scratch the inner wall of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine a suitable solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate with 0.5% acetic acid is a good starting point.[1][3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed silica gel column. This dry-loading method generally provides better separation.[3]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column. Collect fractions as the separated compounds elute.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will react to form its sodium salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure all the acid is transferred.[1][2]

  • Aqueous Wash: Combine the aqueous layers and wash with a small amount of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.[2]

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding cold 1M HCl dropwise until the pH is approximately 2-3. The pure carboxylic acid should precipitate as a solid.[1][2]

  • Isolation: Collect the precipitated product by vacuum filtration. If the product does not precipitate, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Final Steps: Wash the collected solid with cold water.[1] If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Dry the final product under vacuum.

References

Technical Support Center: 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Methyl-2-phenyloxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors. The oxazole ring, while generally stable, can be susceptible to degradation under certain conditions.[1] Key factors include:

  • pH: Both acidic and basic conditions can potentially lead to the hydrolysis and ring-opening of the oxazole moiety.

  • Temperature: Elevated temperatures can accelerate degradation pathways, including decarboxylation.[1][2][3]

  • Light Exposure (Photostability): Oxazole rings can be sensitive to light and may undergo photolytic degradation.[1][2][4][5]

  • Oxidizing Agents: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage.[1][5]

  • Enzymatic/Metabolic Processes: In biological systems, the molecule can be subject to metabolic transformations by enzymes.[6][7][8]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general chemistry of oxazoles and carboxylic acids, several degradation pathways can be anticipated for this compound:

  • Hydrolytic Ring Opening: In the presence of strong acids or bases, the oxazole ring may undergo hydrolysis, leading to the formation of acyclic degradation products.

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can be susceptible to the loss of carbon dioxide (CO₂), particularly when heated, which would result in the formation of 5-methyl-2-phenyloxazole.[2][3]

  • Oxidative Degradation: The oxazole ring can be cleaved by oxidizing agents, potentially at the C4-C5 bond.[5]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to ring cleavage or rearrangement.[1][4][5]

Below are diagrams illustrating these potential degradation pathways.

cluster_hydrolysis Hydrolytic Pathway 5-Methyl-2-phenyloxazole-4-carboxylic_acid_H 5-Methyl-2-phenyloxazole- 4-carboxylic acid Ring_Opened_Product_H Acyclic Amide Product 5-Methyl-2-phenyloxazole-4-carboxylic_acid_H->Ring_Opened_Product_H H₂O / H⁺ or OH⁻ cluster_decarboxylation Thermal/Photochemical Decarboxylation 5-Methyl-2-phenyloxazole-4-carboxylic_acid_D 5-Methyl-2-phenyloxazole- 4-carboxylic acid Decarboxylated_Product 5-Methyl-2-phenyloxazole 5-Methyl-2-phenyloxazole-4-carboxylic_acid_D->Decarboxylated_Product Heat or hv CO2 CO₂ cluster_oxidation Oxidative Pathway 5-Methyl-2-phenyloxazole-4-carboxylic_acid_O 5-Methyl-2-phenyloxazole- 4-carboxylic acid Oxidative_Products Ring Cleavage Products (e.g., amides, acids) 5-Methyl-2-phenyloxazole-4-carboxylic_acid_O->Oxidative_Products [O] Start Problem: Inconsistent Experimental Results or Appearance of Unknown Peaks in Analysis Check_Purity 1. Verify Purity of Starting Material (HPLC, LC-MS, NMR) Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Purity_Low Purity is Low Check_Purity->Purity_Low Review_Conditions 2. Review Experimental Conditions Purity_OK->Review_Conditions Purify Re-purify Starting Material (e.g., recrystallization, chromatography) Purity_Low->Purify Purify->Review_Conditions Check_Temp Is the temperature elevated? Review_Conditions->Check_Temp Check_pH Is the pH highly acidic or basic? Review_Conditions->Check_pH Check_Light Is the experiment exposed to light? Review_Conditions->Check_Light Check_Reagents Are there potential oxidizing agents present? Review_Conditions->Check_Reagents Lower_Temp Action: Lower the reaction/storage temperature. Use a controlled temperature bath. Check_Temp->Lower_Temp Buffer_pH Action: Buffer the solution to a neutral pH if possible. Perform a pH stability study. Check_pH->Buffer_pH Protect_Light Action: Protect the reaction from light. Use amber glassware or cover with foil. Check_Light->Protect_Light Use_Inert Action: Use high-purity, peroxide-free solvents. Consider de-gassing solvents and running reactions under an inert atmosphere (N₂ or Ar). Check_Reagents->Use_Inert Analyze_Impurities 3. Characterize Impurities (LC-MS, HRMS, NMR) Lower_Temp->Analyze_Impurities Buffer_pH->Analyze_Impurities Protect_Light->Analyze_Impurities Use_Inert->Analyze_Impurities Identify_Pathway 4. Identify Degradation Pathway (e.g., hydrolysis, decarboxylation) Analyze_Impurities->Identify_Pathway Modify_Protocol 5. Modify Experimental Protocol Based on Identified Pathway Identify_Pathway->Modify_Protocol End Problem Resolved Modify_Protocol->End

References

Technical Support Center: Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid. The following information is designed to help you identify and mitigate the formation of common impurities, ensuring a high-quality final product.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

The synthesis of this compound, typically proceeding through a Robinson-Gabriel type synthesis followed by hydrolysis, can be prone to the formation of several impurities. Understanding the origin of these impurities is key to avoiding them.

Impurity ClassSpecific ImpurityPotential CauseMitigation Strategy
Unreacted Starting Materials Ethyl acetoacetate, BenzamideIncomplete reaction during the initial cyclization step.- Ensure accurate stoichiometry of reactants. - Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize reaction temperature and time to drive the reaction forward.
Incomplete Hydrolysis Ethyl 5-methyl-2-phenyloxazole-4-carboxylateInsufficient hydrolysis of the ester precursor.- Increase the equivalents of the base (e.g., LiOH, NaOH). - Extend the reaction time for the hydrolysis step. - Ensure adequate temperature to facilitate complete saponification. - Consider using a co-solvent like THF or methanol to improve the solubility of the ester.[1]
Side-Reaction Products Isomeric byproducts (e.g., 3-methylisoxazole derivatives)Non-regioselective cyclization.Purify the intermediate ester to ensure high isomeric purity before proceeding with hydrolysis.
Degradation Products Ring-opened productsCleavage of the oxazole ring by strong nucleophiles or harsh acidic/basic conditions during workup.[2]- Avoid harsh acidic or basic conditions where possible. - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent hydrolysis of the ring.[2]
Decarboxylation productElevated temperatures during reaction or purification.[1]- Use moderate temperatures during workup, purification, and drying.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: The most prevalent method is a two-step process. The first step is the formation of the ethyl ester precursor, ethyl 5-methyl-2-phenyloxazole-4-carboxylate, via a Robinson-Gabriel synthesis. This involves the cyclodehydration of a 2-acylamino-ketone intermediate, formed from precursors like ethyl acetoacetate and benzamide. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.[1]

Q2: I am observing a persistent impurity with a higher Rf value on my TLC plate compared to the desired carboxylic acid product. What is it likely to be?

A2: An impurity with a higher Rf value is less polar than your product. In this synthesis, the most probable candidate is the unhydrolyzed ester precursor, ethyl 5-methyl-2-phenyloxazole-4-carboxylate. Incomplete hydrolysis is a frequent issue. To resolve this, you can try extending the reaction time of the hydrolysis step, increasing the amount of base (e.g., lithium hydroxide or sodium hydroxide), or ensuring the reaction temperature is sufficient to drive the reaction to completion.

Q3: My final product has a broad melting point and the overall yield is low. What are the potential reasons?

A3: A broad melting point and low yield are indicative of the presence of multiple impurities. Besides the unreacted ester, other possible impurities could include unreacted starting materials from the initial cyclization, side-products from competing reaction pathways, and the decarboxylation product, especially if the reaction or purification was conducted at high temperatures for an extended period.[1] To enhance purity and yield, it is crucial to ensure complete conversion at each synthetic step and to optimize the purification protocol.

Q4: What are the recommended purification methods for the final product?

A4: For the purification of this compound, two primary methods are recommended:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt. The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and subsequently acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification. The choice of solvent will depend on the solubility profile of both the product and the impurities. It is advisable to test a few solvent systems on a small scale to find the optimal one.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

This protocol is based on the principles of the Robinson-Gabriel synthesis.

  • Formation of the Acylamino Ketone Intermediate: In a round-bottom flask, combine ethyl acetoacetate and benzamide in a suitable solvent.

  • Cyclodehydration: Add a cyclodehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) dropwise to the mixture while maintaining a controlled temperature.[3] The reaction is typically heated to facilitate cyclization.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is cooled and carefully quenched, often with an ice-water mixture. The crude product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate
  • Saponification: Dissolve the ethyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water. Add a slight excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC until the starting ester is no longer visible.

  • Workup: Once the hydrolysis is complete, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester or non-polar impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The this compound should precipitate out of the solution. Collect the solid product by filtration and wash with cold water. If the product does not precipitate, it can be extracted into an organic solvent like ethyl acetate. The organic extracts are then dried and the solvent is evaporated to yield the final product.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting impurity issues.

Synthetic Workflow for this compound cluster_0 Step 1: Ester Synthesis (Robinson-Gabriel) cluster_1 Step 2: Hydrolysis cluster_2 Purification A Ethyl Acetoacetate + Benzamide B Cyclodehydration (e.g., H2SO4) A->B C Crude Ethyl 5-methyl-2-phenyloxazole-4-carboxylate B->C D Purified Ester C->D Purification E Saponification (e.g., LiOH, H2O/EtOH) D->E F Crude this compound E->F G Crude Carboxylic Acid F->G H Acid-Base Extraction or Recrystallization G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Impurity Mitigation Impurity Impurity Detected (by TLC, HPLC, NMR) Characterize Characterize Impurity (LC-MS, NMR) Impurity->Characterize StartingMaterial Unreacted Starting Material? Characterize->StartingMaterial Intermediate Unhydrolyzed Ester? Characterize->Intermediate SideProduct Side-Reaction/Degradation Product? Characterize->SideProduct OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction Yes OptimizeHydrolysis Optimize Hydrolysis (Base eq., Time, Temp) Intermediate->OptimizeHydrolysis Yes ModifyWorkup Modify Workup/Purification (Control Temp, pH) SideProduct->ModifyWorkup Yes PureProduct Impurity Minimized OptimizeReaction->PureProduct OptimizeHydrolysis->PureProduct ModifyWorkup->PureProduct

Caption: Logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Methyl-2-phenyloxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is a poorly water-soluble organic compound. Its limited aqueous solubility is due to the presence of a nonpolar phenyloxazole ring system, which dominates the overall polarity of the molecule. For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound and water, the interactions are not energetically favorable enough for significant dissolution to occur in its neutral form.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound, like other carboxylic acids, is highly dependent on pH.[1][2][3] In acidic to neutral conditions (low pH), the carboxylic acid group remains protonated (-COOH) and the molecule is in its less soluble, neutral form.[1][3] As the pH increases (alkaline conditions), the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻).[1] This ionization introduces a negative charge, making the molecule significantly more polar and thus more soluble in polar solvents like water.[1][4] Therefore, increasing the pH of the aqueous solution will increase the solubility of the compound.[1][2]

Q3: What are the primary methods to improve the solubility of this compound?

There are several effective strategies to enhance the solubility of poorly soluble drugs like this compound.[5][6] The most common and often simplest approach is pH adjustment .[7][8] Another highly effective method is salt formation , where the carboxylic acid is converted into a more soluble salt.[9][10] The use of co-solvents can also significantly improve solubility by reducing the polarity of the solvent system.[11][12] Additionally, inclusion complexation with cyclodextrins offers a sophisticated method to encapsulate the hydrophobic molecule and increase its aqueous solubility.[13][14][15]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon standing.
  • Possible Cause: The solution is supersaturated, or the pH has shifted.

  • Troubleshooting Steps:

    • Verify pH: Re-measure the pH of the solution. A decrease in pH could cause the compound to revert to its less soluble neutral form.

    • Increase pH: If the pH has dropped, adjust it back to a more alkaline level using a suitable base (e.g., NaOH, KOH).

    • Consider a Buffer: To maintain a stable pH, prepare your solution using a buffer system with a pKa value above the pKa of your compound.

    • Reduce Concentration: The initial concentration may be too high for the current solvent system. Try preparing a more dilute solution.

Issue 2: The use of a co-solvent is not sufficiently improving solubility.
  • Possible Cause: The chosen co-solvent or its concentration is not optimal.

  • Troubleshooting Steps:

    • Screen Different Co-solvents: Test a range of water-miscible organic solvents such as ethanol, isopropanol, propylene glycol, or polyethylene glycol (PEG).

    • Optimize Co-solvent Concentration: Create a series of solutions with varying co-solvent concentrations to determine the optimal ratio for maximum solubility. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems.

    • Combine Methods: Consider combining the use of a co-solvent with pH adjustment for a synergistic effect.

Issue 3: Difficulty in forming a stable, soluble salt of the compound.
  • Possible Cause: The counterion used for salt formation is not appropriate, or the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Select an Appropriate Counterion: Common counterions for acidic drugs include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[16] The choice of counterion can impact the solubility and stability of the resulting salt.[17]

    • Ensure Complete Reaction: The salt formation reaction requires stoichiometric amounts of the acid and the base. Ensure complete deprotonation of the carboxylic acid.

    • Purify the Salt: Isolate and purify the formed salt to remove any unreacted starting material which may be less soluble.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents at Room Temperature

SolventSolubility (mg/mL) - Hypothetical Data
Water (pH 5.0)< 0.1
Water (pH 7.4)0.5
Water (pH 9.0)5.0
Ethanol15.0
Propylene Glycol25.0
20% Ethanol in Water (v/v)2.0
10% Hydroxypropyl-β-cyclodextrin in Water10.0

Table 2: Comparison of Solubility Enhancement Strategies (Hypothetical Data)

MethodFold Increase in Aqueous Solubility (vs. Water at pH 7.4)
pH Adjustment (to pH 9.0)10x
Co-solvency (20% Ethanol)4x
Salt Formation (Sodium Salt)50x
Inclusion Complexation (10% HP-β-CD)20x

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH).

  • Add a known amount of this compound to a specific volume of water or buffer.

  • While stirring, slowly add the base dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound completely dissolves.

  • Record the final pH at which dissolution is achieved.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Select a water-miscible organic co-solvent (e.g., ethanol).

  • Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70).

  • Add an excess amount of this compound to each mixture.

  • Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Formation of a Sodium Salt for Improved Solubility
  • Dissolve 1 equivalent of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate container, dissolve 1 equivalent of sodium hydroxide (NaOH) in water.

  • Slowly add the NaOH solution to the solution of the carboxylic acid while stirring.

  • Continue stirring for a specified period (e.g., 1-2 hours) at room temperature.

  • Remove the solvent under reduced pressure to obtain the sodium salt.

  • Determine the aqueous solubility of the resulting salt compared to the free acid.

Protocol 4: Solubility Enhancement by Inclusion Complexation with Cyclodextrin
  • Prepare a stock solution of a cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in water at a desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure the formation of the inclusion complex.

  • Filter the suspension to remove the undissolved compound.

  • Determine the concentration of the dissolved compound in the clear filtrate via an appropriate analytical technique.

Visualizations

Solubility_Troubleshooting_Workflow start Poor Solubility of This compound strategy Select Solubility Enhancement Strategy start->strategy ph_adjust pH Adjustment strategy->ph_adjust Simple & Rapid cosolvent Co-solvency strategy->cosolvent Non-ionizable Media salt Salt Formation strategy->salt Significant Increase cyclodextrin Inclusion Complexation strategy->cyclodextrin Aqueous Formulations evaluate Evaluate Solubility & Stability ph_adjust->evaluate cosolvent->evaluate salt->evaluate cyclodextrin->evaluate success Proceed with Experiment evaluate->success Sufficient fail Re-evaluate Strategy evaluate->fail Insufficient fail->strategy

Caption: A workflow for selecting a solubility enhancement strategy.

pH_Solubility_Relationship cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph -COOH Protonated Form Poorly Soluble high_ph -COO⁻ Deprotonated Form More Soluble low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted oxazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Robinson-Gabriel Synthesis & Related Methods

Question 1: My Robinson-Gabriel reaction is producing low yields and a significant amount of dark, tar-like byproduct. What is the likely cause and how can I fix it?

Answer: Low yields accompanied by charring or tar formation typically indicate that the reaction conditions, particularly the use of strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), are too harsh for your substrate.[1] This can lead to decomposition and polymerization, especially at elevated temperatures.

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Modern methods often provide cleaner reactions and higher yields.[1]

    • Dess-Martin Periodinane (DMP) followed by cyclodehydration: This two-step, one-pot approach is effective for sensitive substrates. The initial oxidation of a β-hydroxy amide to a β-keto amide is followed by cyclodehydration using reagents like triphenylphosphine and iodine.[2]

    • Burgess Reagent: This reagent is known for its mild and selective dehydration capabilities and can be used for the cyclodehydration of hydroxy amides to form the oxazole precursor, an oxazoline, which can then be oxidized.[3]

    • Triphenylphosphine (PPh₃) and Iodine (I₂): This combination provides a non-acidic method for cyclodehydration.[2]

  • Optimize Reaction Temperature: Systematically lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.[1]

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the amide starting material or key intermediates. Always use thoroughly dried solvents and reagents.[1]

Question 2: My reaction is incomplete, even after extended reaction times. How can I drive it to completion without generating byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met or the chosen dehydrating agent is not potent enough for your specific substrate.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

  • Switch to a More Powerful (but still controlled) Dehydrating Agent: If a very mild agent is proving ineffective, consider a reagent with higher potency that still avoids the harshness of concentrated mineral acids. Refer to the data table below for a comparison of common reagents.

  • Employ Microwave Heating: Microwave synthesis can significantly accelerate slow reactions by providing focused and efficient energy input, often driving reactions to completion more quickly and with fewer byproducts.[1][4]

Van Leusen Oxazole Synthesis

Question 3: I am observing a significant byproduct with a mass corresponding to a nitrile instead of my desired oxazole in my Van Leusen reaction. What is happening?

Answer: The Van Leusen reaction is known to produce nitriles from ketones using tosylmethyl isocyanide (TosMIC).[5] If your aldehyde starting material is contaminated with the corresponding ketone, you will observe the formation of a nitrile byproduct.

Recommended Solutions:

  • Purify the Aldehyde: Ensure the purity of your aldehyde starting material. Freshly distilling or purifying the aldehyde via column chromatography before use can remove ketone impurities.[6]

  • Confirm Starting Material Purity: Analyze your aldehyde by ¹H NMR or GC-MS to check for the presence of ketone contaminants.

Question 4: My Van Leusen synthesis is yielding the 4-tosyl-4,5-dihydrooxazole intermediate instead of the final oxazole. How can I promote the final elimination step?

Answer: The accumulation of the stable oxazoline intermediate is a common issue, indicating that the base-promoted elimination of the tosyl group is inefficient under your current conditions.[6][7]

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can often provide the energy needed to promote the elimination of p-toluenesulfinic acid.[6]

  • Use a Stronger Base: While potassium carbonate is commonly used, switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can facilitate a more efficient elimination.[6]

  • Extend the Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at a slightly elevated temperature can drive the conversion of the intermediate to the desired oxazole.[6]

Fischer Oxazole Synthesis

Question 5: My Fischer oxazole synthesis is producing chlorinated byproducts and oxazolidinones. How can I avoid these side reactions?

Answer: The Fischer oxazole synthesis proceeds via a chloro-oxazoline intermediate, and under the reaction conditions (anhydrous HCl), side reactions such as ring chlorination can occur.[8] The formation of an oxazolidinone byproduct has also been reported.[8]

Recommended Solutions:

  • Strict Control of HCl Stoichiometry: The reaction relies on anhydrous HCl. Using a saturating amount without a large excess can help minimize side reactions. The product often precipitates as the hydrochloride salt, which can be isolated and then neutralized.[8]

  • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates. Ensure all reagents (cyanohydrin, aldehyde) and the solvent (typically dry ether) are scrupulously dry.

  • Alternative Synthetic Routes: If these side reactions remain problematic, consider alternative syntheses like the Robinson-Gabriel or Van Leusen methods, which do not involve chlorinated intermediates.

Quantitative Data Summary

The choice of synthetic method and reaction conditions significantly impacts the yield of the desired substituted oxazole. The following table summarizes reported yields for various methods, providing a basis for comparison.

Synthesis MethodDehydrating/Promoting AgentSubstrate TypeTypical Yield (%)Notes
Robinson-Gabriel Conc. H₂SO₄2-Acylamino-ketoneVariable (Low-Mod)Prone to charring and byproduct formation with sensitive substrates.[1]
Robinson-Gabriel Polyphosphoric Acid (PPA)2-Acylamino-ketone50-60%Generally offers better yields than H₂SO₄.[9]
Modified R-G Dess-Martin Periodinane / PPh₃, I₂β-Hydroxy Amide55-81%Mild, two-step, one-pot procedure suitable for sensitive substrates.[2]
Modified R-G Burgess Reagentβ-Hydroxy Amide to OxazolineHighMild conditions, minimal epimerization at chiral centers.[10]
Van Leusen K₂CO₃ (Conventional Heating)Aromatic Aldehyde & TosMICModerate-HighCan result in incomplete elimination, yielding the oxazoline intermediate.[6]
Van Leusen K₃PO₄ (Microwave)Aromatic Aldehyde & TosMIC94-96%Microwave irradiation can significantly improve yield and reduce reaction time.[1][4]
Fischer Anhydrous HClCyanohydrin & AldehydeModerateCan be complicated by the formation of chlorinated byproducts.[8]

Experimental Protocols

Protocol 1: Mild Oxazole Synthesis via Dess-Martin Oxidation and PPh₃/I₂ Cyclodehydration

This two-step, one-pot protocol is an effective alternative to the classical Robinson-Gabriel synthesis for substrates sensitive to harsh acidic conditions.[2]

Step 1: Dess-Martin Oxidation

  • Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (1.1–1.5 eq) portion-wise to the solution at room temperature.

  • Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until both layers become clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate β-keto amide.

Step 2: Triphenylphosphine/Iodine Cyclodehydration

  • Immediately dissolve the crude β-keto amide from Step 1 in anhydrous CH₂Cl₂ or THF.

  • Add triethylamine (3.0–4.0 eq) and triphenylphosphine (1.5–2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of iodine (1.5–2.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the desired substituted oxazole.

Protocol 2: Van Leusen Synthesis using Microwave Irradiation

This protocol describes a rapid and high-yielding synthesis of 5-substituted oxazoles.[1][4]

  • To a microwave reaction vial, add the aromatic aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add isopropyl alcohol (IPA) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 65°C (350 W) for 8-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-substituted oxazole.

Visualized Workflows and Pathways

Troubleshooting_Low_Yields Start Low Yield or Incomplete Reaction Cause1 Harsh Conditions (e.g., conc. H₂SO₄) Start->Cause1 Tarring/Decomposition Observed? Cause2 Dehydrating Agent Too Weak Start->Cause2 Reaction Stalled? Cause3 Presence of Water Start->Cause3 Starting Material Degradation? Solution1 Use Milder Reagents: - Dess-Martin / PPh₃/I₂ - Burgess Reagent - Lower Temperature Cause1->Solution1 Solution2 Increase Reagent Stoichiometry or Switch to a Stronger Agent (e.g., PPA, POCl₃) Cause2->Solution2 Solution3 Use Anhydrous Solvents & Reagents Cause3->Solution3

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Van_Leusen_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Aldehyde Aldehyde + Deprotonated TosMIC Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline Cyclization Oxazole Desired Oxazole Oxazoline->Oxazole Base-Promoted Elimination Ketone Ketone Impurity + Deprotonated TosMIC Nitrile Nitrile Byproduct Ketone->Nitrile Rearrangement & Elimination Start Starting Materials Start->Aldehyde Start->Ketone Contamination

Caption: Main vs. Side Reaction Pathways in the Van Leusen Synthesis.

Reagent_Selection_Logic Start Substrate Properties? AcidStable Acid-Stable & Robust Substrate Start->AcidStable Yes AcidSensitive Acid-Sensitive or Chiral Substrate Start->AcidSensitive No AldehydePrecursor Aldehyde Precursor Available Start->AldehydePrecursor Is Aldehyde the most convenient precursor? Method_RG Classical Robinson-Gabriel (H₂SO₄ or PPA) AcidStable->Method_RG Method_Mild_RG Modified Robinson-Gabriel (DMP, Burgess, PPh₃/I₂) AcidSensitive->Method_Mild_RG Method_VL Van Leusen Synthesis (TosMIC) AldehydePrecursor->Method_VL

Caption: Logic diagram for selecting an appropriate oxazole synthesis method.

References

Technical Support Center: Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid.

Troubleshooting Guides

The synthesis of this compound is typically a two-step process: (1) the Robinson-Gabriel synthesis of ethyl 5-methyl-2-phenyloxazole-4-carboxylate from ethyl 2-benzamido-3-oxobutanoate, followed by (2) the hydrolysis of the resulting ester to the final carboxylic acid. This guide is divided into these two key stages.

Stage 1: Robinson-Gabriel Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

Reaction Monitoring:

Analytical TechniqueKey Observations to Monitor
TLC Disappearance of the starting material spot (ethyl 2-benzamido-3-oxobutanoate) and the appearance of a new, typically higher Rf, product spot (ethyl 5-methyl-2-phenyloxazole-4-carboxylate).
HPLC A decrease in the peak area of the starting material and an increase in the peak area of the product.
¹H NMR Disappearance of the amide N-H proton signal and the appearance of characteristic oxazole ring proton signals.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete Cyclization: The cyclodehydrating agent may be ineffective or insufficient.Optimize the choice and amount of dehydrating agent. Common agents include concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride.[1] For sensitive substrates, milder reagents like trifluoroacetic anhydride can be used.[1]
Starting Material Decomposition: Harsh acidic conditions can degrade the starting material.Consider using a milder dehydrating agent. Monitor the reaction temperature closely; excessive heat can lead to decomposition.
Formation of Significant Byproducts Enamide Formation: A common side reaction is the elimination of water from the starting material to form an enamide.[2]Modify the reaction conditions, such as temperature or the choice of dehydrating agent, to disfavor the enamide formation pathway.[2]
Polymerization/Tar Formation: Strong acid catalysis can lead to the polymerization of reactive intermediates.[2]Lower the reaction temperature and ensure efficient stirring. A slower, more controlled addition of the dehydrating agent may also be beneficial.
Difficult Product Isolation Product is soluble in the aqueous workup. Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form. Use a suitable organic solvent for extraction.
Stage 2: Hydrolysis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

Reaction Monitoring:

Analytical TechniqueKey Observations to Monitor
TLC Disappearance of the starting ester spot and the appearance of a new, typically lower Rf, product spot (the carboxylic acid). The product may streak on the TLC plate.
HPLC A decrease in the peak area of the starting ester and an increase in the peak area of the carboxylic acid.
¹H NMR Disappearance of the ethyl ester signals (a quartet and a triplet) and potential shifts in the aromatic and methyl proton signals.
IR Spectroscopy Disappearance of the ester C=O stretch and the appearance of a broad O-H stretch and a carboxylic acid C=O stretch.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Hydrolysis Insufficient Base or Reaction Time: The saponification may not have gone to completion.Increase the equivalents of the base (e.g., NaOH or KOH) and/or extend the reaction time. Gentle heating can also accelerate the reaction.[2]
Product Degradation Oxazole Ring Opening: The oxazole ring can be susceptible to cleavage under harsh basic or acidic conditions during hydrolysis and workup.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Careful neutralization during workup is crucial to avoid prolonged exposure to strong acid.
Difficult Product Isolation Product remains dissolved in the aqueous phase as the carboxylate salt. After the reaction, carefully acidify the aqueous solution with an acid like HCl to a pH of around 2-3 to precipitate the carboxylic acid.[2]
Emulsion formation during workup. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is a two-step sequence. The first step is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, in this case, ethyl 2-benzamido-3-oxobutanoate, to form the corresponding ethyl ester.[1][3][4] The second step is the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid.[2]

Q2: How can I monitor the progress of the Robinson-Gabriel cyclization?

A2: Thin-Layer Chromatography (TLC) is a convenient method. You should see the disappearance of the starting material (ethyl 2-benzamido-3-oxobutanoate) and the appearance of a new spot for the product, ethyl 5-methyl-2-phenyloxazole-4-carboxylate. The product is typically less polar and will have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: My hydrolysis of the ethyl ester is very slow. What can I do?

A3: To accelerate the hydrolysis, you can increase the concentration of the base (e.g., from 1M to 2M NaOH), increase the reaction temperature (e.g., refluxing in methanol or ethanol), or add a co-solvent like THF to improve solubility.[2] However, be mindful that harsher conditions can potentially lead to the degradation of the oxazole ring.

Q4: I am seeing multiple spots on my TLC plate during the hydrolysis. What could they be?

A4: Besides your starting ester and the desired carboxylic acid, you might be seeing byproducts from the degradation of the oxazole ring. If the hydrolysis conditions are too harsh, the ring can open. It is also possible to have incomplete hydrolysis, showing both the starting material and the product.

Q5: What is a suitable solvent system for TLC analysis of these compounds?

A5: A common solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a 7:3 or 1:1 mixture of hexanes:ethyl acetate. You may need to adjust the ratio to achieve optimal separation (Rf values between 0.2 and 0.8).

Q6: Are there any specific safety precautions I should take during this synthesis?

A6: Yes. The Robinson-Gabriel synthesis often uses strong dehydrating agents like concentrated sulfuric acid or phosphoryl chloride, which are highly corrosive and require careful handling in a fume hood. The solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Robinson-Gabriel Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-benzamido-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Addition of Dehydrating Agent: Slowly add the cyclodehydrating agent (e.g., concentrated sulfuric acid, 2-3 eq) to the stirred solution. The addition should be done carefully, as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution with a base, such as sodium bicarbonate, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide (1-2 M, 2-4 eq).[2]

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.

  • Workup: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction of Impurities: Wash the aqueous layer with a non-polar organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2-3. The carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Robinson-Gabriel Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-benzamido- 3-oxobutanoate C Ethyl 5-methyl-2-phenyl- oxazole-4-carboxylate A->C Reflux B Cyclodehydrating Agent (e.g., H₂SO₄) B->C E 5-Methyl-2-phenyl- oxazole-4-carboxylic acid C->E Reflux D Base (e.g., NaOH) D->E

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_step1_troubleshooting Robinson-Gabriel Troubleshooting cluster_step2_troubleshooting Hydrolysis Troubleshooting start Low Yield or Impure Product step1 Robinson-Gabriel Synthesis Issue? start->step1 step2 Hydrolysis Issue? step1->step2 No incomplete_rg Incomplete Reaction step1->incomplete_rg Yes side_products_rg Side Products Formed step1->side_products_rg Yes incomplete_hydrolysis Incomplete Hydrolysis step2->incomplete_hydrolysis Yes degradation Product Degradation step2->degradation Yes solution_rg1 Change Dehydrating Agent or Increase Temperature incomplete_rg->solution_rg1 solution_rg2 Lower Temperature or Use Milder Conditions side_products_rg->solution_rg2 solution_h1 Increase Base/Time/Temp incomplete_hydrolysis->solution_h1 solution_h2 Use Milder Conditions & Careful Workup degradation->solution_h2

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-Methyl-2-phenyloxazole-4-carboxylic acid and its Isoxazole Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. This guide provides a detailed comparison of two structurally related heterocyclic compounds: 5-Methyl-2-phenyloxazole-4-carboxylic acid and its isoxazole counterpart, 5-Methyl-2-phenylisoxazole-4-carboxylic acid. This objective analysis, supported by available experimental data on related structures, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the arrangement of the nitrogen and oxygen atoms within the five-membered ring of oxazoles and isoxazoles leads to distinct physicochemical properties that can impact their biological behavior. While direct comparative experimental data for the specific title compounds is limited, we can infer their properties based on general characteristics of the parent scaffolds and closely related analogs.

PropertyThis compound (Analog Data)5-Methyl-2-phenylisoxazole-4-carboxylic acid (Analog Data)Source
Molecular Weight ~203.19 g/mol ~203.19 g/mol [1][2]
Melting Point Not available for the exact compound. The related 5-methyl-2-phenyloxazole has a melting point of 54-56 °C.Not available for the exact compound. The related 5-methyl-3-phenylisoxazole-4-carboxylic acid has a melting point of 192-194 °C.[3]
pKa Expected to be in the range of 3-4 for the carboxylic acid group.Expected to be in the range of 2-3 for the carboxylic acid group. Isoxazoles are generally more acidic than oxazoles.[4]
logP (Calculated) Not available for the exact compound. The related 5-methyl-2-phenyloxazole has a calculated logP of 2.4.Not available for the exact compound. The related 5-methyl-3-phenylisoxazole has a calculated logP of 2.1.
Solubility Generally, oxazole derivatives exhibit moderate solubility in organic solvents.Generally, isoxazole derivatives exhibit moderate solubility in organic solvents.

Synthesis and Experimental Protocols

The synthesis of both this compound and its isoxazole analog typically involves the construction of the heterocyclic ring followed by functional group manipulations. Below are generalized synthetic workflows and protocols adapted from literature for similar structures.

General Synthesis Workflow

General Synthesis Workflow for Phenyl-azole-carboxylic Acids cluster_oxazole Oxazole Synthesis cluster_isoxazole Isoxazole Synthesis Start_O α-haloketone + Amide Intermediate_O Oxazoline Start_O->Intermediate_O Cyclization Product_O This compound Intermediate_O->Product_O Oxidation & Hydrolysis Start_I 1,3-Diketone + Hydroxylamine Intermediate_I Isoxazole ester Start_I->Intermediate_I Cyclocondensation Product_I 5-Methyl-2-phenylisoxazole-4-carboxylic acid Intermediate_I->Product_I Hydrolysis

Caption: Generalized synthetic routes for phenyloxazole and phenylisoxazole carboxylic acids.

Experimental Protocol: Synthesis of a 5-Methyl-3-phenylisoxazole-4-carboxylic acid analog

This protocol is adapted for the synthesis of a structurally related isoxazole.

Step 1: Condensation

  • In a round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl 2-methylacetoacetate (1.2 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Reflux the mixture in a suitable solvent (e.g., toluene) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Step 2: Hydrolysis

  • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (2 M).

  • Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid (1 M) to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.

Comparative Biological Activities

While a direct head-to-head biological comparison of this compound and its isoxazole analog is not available in the current literature, extensive research on related oxazole and isoxazole derivatives reveals their significant potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Both oxazole and isoxazole scaffolds are present in numerous compounds with demonstrated anticancer activity. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

ActivityOxazole Derivatives (General Findings)Isoxazole Derivatives (General Findings)Source
Mechanism of Action Inhibition of kinases (e.g., EGFR, VEGFR), tubulin polymerization, and topoisomerases. Induction of apoptosis.Inhibition of signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and targeting heat shock proteins (HSP90).[4][5][6][7]
Potency Many derivatives show IC50 values in the low micromolar to nanomolar range against various cancer cell lines.A number of derivatives exhibit potent cytotoxic effects with IC50 values in the low micromolar to nanomolar range.[8][9]

Potential Anticancer Signaling Pathway

Potential Anticancer Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Compound Oxazole/Isoxazole Carboxylic Acid Derivative Compound->RTK Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR pathway by oxazole or isoxazole derivatives.

Anti-inflammatory Activity

Derivatives of both heterocyclic systems have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

ActivityOxazole Derivatives (General Findings)Isoxazole Derivatives (General Findings)Source
Target Some diaryloxazoles have shown selective inhibition of COX-2.Diaryl- and other substituted isoxazoles are well-known selective COX-2 inhibitors (e.g., Valdecoxib, Parecoxib).[10][11][12]
Mechanism Competitive inhibition within the cyclooxygenase active site of the enzyme.Competitive inhibition, often involving interaction with key residues in the COX-2 active site.[10][13]

Conclusion

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle differences in their electronic and steric properties can lead to significant variations in binding affinity, selectivity, and metabolic stability. This guide serves as a foundational resource to aid researchers in the rational design and development of novel therapeutics based on these versatile heterocyclic cores. Further head-to-head experimental evaluation of the title compounds is warranted to elucidate their comparative performance.

References

Comparative biological activity of 5-Methyl-2-phenyloxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 5-Methyl-2-phenyloxazole-4-carboxylic Acid Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Antimicrobial Activity

Derivatives of the oxazole core have been shown to exhibit potent activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Benzoxazole 4b 6-methyl-2-(2,4-dichlorophenyl)benzoxazoleStaphylococcus aureus12.5[1]
Benzoxazole 4c 6-methyl-2-(4-chlorophenyl)benzoxazoleStaphylococcus aureus12.5[1]
Benzoxazole 4c 6-methyl-2-(4-chlorophenyl)benzoxazoleCandida albicans12.5[1]
Benzoxazole 5a 5-methyl-2-(2,4-dichlorophenyl)benzoxazolePseudomonas aeruginosa25[1]
Oxazole 4 4-isopropyl-1,3-oxazol-5(4H)-one derivativeStaphylococcus aureus ATCC 6538125[2]
Oxazole 4 4-isopropyl-1,3-oxazol-5(4H)-one derivativeBacillus subtilis ATCC 6683125[2]

Anticancer Activity

The cytotoxic potential of this compound derivatives and related compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are common metrics used to quantify this activity.

Table 2: Anticancer Activity of Oxazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Compound 15 Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage of 60 cell lines5.37 (GI50)[3]
Compound 3a Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoleA549 (Lung Carcinoma)5.988[4]
Compound 3d Phenyl-isoxazole-oxadiazoleMCF-7 (Breast Cancer)43.4[4]
Compound 4d Phenyl-isoxazole-oxadiazoleMCF-7 (Breast Cancer)39.0[4]
Compound 3d Phenyl-isoxazole-oxadiazoleMDA-MB-231 (Breast Cancer)35.9[4]
Compound 4d Phenyl-isoxazole-oxadiazoleMDA-MB-231 (Breast Cancer)35.1[4]
Compound 3b 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[5]

Anti-inflammatory Activity

Certain derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The potency of this inhibition is typically expressed as the IC50 value.

Table 3: Anti-inflammatory Activity of Oxazole and Isoxazole Derivatives

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
Compound 5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-25.45[6]
AC2 5-methylisoxazole-4-carboxamideCarbonic Anhydrase112.3[7]
AC3 5-methylisoxazole-4-carboxamideCarbonic Anhydrase228.4[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The IC50 or GI50 value is then calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: The COX enzyme (either COX-1 or COX-2) and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin H2) is measured using a suitable detection method, such as colorimetry, fluorometry, or ELISA.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid derivatives start->synthesis purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial Test Compounds anticancer Anticancer Assays (SRB, MTT, etc.) purification->anticancer antiinflammatory Anti-inflammatory Assays (COX Inhibition) purification->antiinflammatory analysis Determination of MIC, IC50, GI50 values antimicrobial->analysis anticancer->analysis antiinflammatory->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenase (COX-1 & COX-2) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 5-Methyl-2-phenyloxazole-4- carboxylic acid derivatives inhibitor->cox Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound derivatives.

fak_pathway integrins Integrins fak Focal Adhesion Kinase (FAK) integrins->fak Activation ecm Extracellular Matrix (ECM) ecm->integrins pi3k PI3K/Akt Pathway fak->pi3k stat3 STAT3 Pathway fak->stat3 jnk JNK Pathway fak->jnk survival Cell Survival pi3k->survival proliferation Proliferation stat3->proliferation migration Migration jnk->migration inhibitor Anticancer Oxazole Derivatives inhibitor->fak Inhibition

Caption: Potential inhibition of the Focal Adhesion Kinase (FAK) signaling pathway by anticancer oxazole derivatives.[8]

References

Structure-Activity Relationship of 5-Methyl-2-phenyloxazole-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-2-phenyloxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Analogs of this structure have shown promise as inhibitors of key enzymes implicated in inflammation and other disease processes, such as phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2). Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid moiety. The following tables summarize the quantitative data on the inhibitory activities of these analogs against key biological targets.

Table 1: Structure-Activity Relationship of Oxazole Analogs as PDE4 Inhibitors

Compound IDR (Substitution on Phenyl Ring)R' (Modification of Carboxylic Acid)PDE4B IC50 (µM)
1a 4-OCH3COOH1.4
1b 4-HCOOH>10
1c 4-ClCOOH3.2
1d 4-NO2COOH5.8
1e 4-OCH3CONH22.1

Data is representative and compiled for illustrative SAR purposes.

Table 2: Structure-Activity Relationship of Oxazole Analogs as COX-2 Inhibitors

Compound IDR (Substitution on Phenyl Ring)R' (Modification at position 5)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a 4-SO2NH2CH30.2515.260.8
2b 4-HCH35.625.14.5
2c 4-FCH30.818.322.9
2d 4-SO2NH2H1.112.511.4

Data is representative and compiled for illustrative SAR purposes.

Signaling Pathways

The therapeutic effects of this compound analogs are often mediated through the modulation of specific signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn regulates various downstream signaling cascades involved in inflammation. Similarly, inhibition of COX-2 blocks the production of prostaglandins, key mediators of inflammation and pain.

PDE4_Signaling_Pathway GPCR GPCR Adenylyl Cyclase Adenylyl Cyclase GPCR->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates 5'-AMP 5'-AMP PDE4->5'-AMP Hydrolyzes Inflammatory Response Inflammatory Response PKA->Inflammatory Response Inhibits This compound analog This compound analog This compound analog->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway Inhibition.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Converts Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates This compound analog This compound analog This compound analog->COX-2 Inhibits

Figure 2: COX-2 Signaling Pathway Inhibition.

Experimental Workflow

The discovery and development of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_0 Compound Development cluster_1 Biological Evaluation Design Design Synthesis Synthesis Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays SAR Analysis SAR Analysis In vitro Assays->SAR Analysis In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies In vivo Studies->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design

Figure 3: General Experimental Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound

A common synthetic route to the this compound core involves the condensation of an appropriate benzamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

  • Step 1: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

    • To a solution of benzamide (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq).

    • Add ethyl 2-chloroacetoacetate (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2M HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by the PDE4 enzyme.

  • Reagent Preparation:

    • Prepare a PDE assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and a bovine serum albumin).

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Rolipram) in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add 25 µL of the test compound dilutions or vehicle (for positive and negative controls).

    • Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (5'-AMP).

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of heme and the test compounds in a suitable solvent (e.g., DMSO).

    • Dilute human recombinant COX-2 enzyme in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

    • Add the diluted COX-2 enzyme to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Incubate the plate for 5-10 minutes at 37°C.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Unraveling the Inhibitory Potential: A Comparative Analysis of 5-Methyl-2-phenyloxazole-4-carboxylic acid and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with enhanced efficacy and selectivity remains a paramount objective. This publication provides a comprehensive comparison of the hypothetical inhibitory potential of 5-Methyl-2-phenyloxazole-4-carboxylic acid against well-characterized inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a juxtaposition of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

While direct experimental data for this compound is not yet publicly available, its structural similarity to known cyclooxygenase inhibitors suggests its potential as a modulator of this enzyme family. The following sections will therefore compare its hypothetical efficacy with that of established COX-2 inhibitors, providing a valuable framework for future in vitro and in vivo studies.

Quantitative Comparison of Inhibitory Efficacy

To establish a benchmark for evaluating the potential of novel compounds, a summary of the half-maximal inhibitory concentrations (IC50) for a selection of well-known COX-2 inhibitors is presented below. These values represent the concentration of the inhibitor required to reduce the activity of the COX-2 enzyme by 50% and are critical for assessing potency.

CompoundTarget EnzymeIC50 (µM)Notes
CelecoxibCOX-20.004 - 7.6A selective COX-2 inhibitor widely used as a reference compound. The wide range of reported IC50 values reflects different assay conditions.[1][2]
RofecoxibCOX-20.53A selective COX-2 inhibitor, now withdrawn from the market.[1]
ValdecoxibCOX-2-A selective COX-2 inhibitor. Specific IC50 values were not found in the provided search results, but it is a known potent inhibitor.
EtoricoxibCOX-2-A selective COX-2 inhibitor. Specific IC50 values were not found in the provided search results, but it is a known potent inhibitor.
IndomethacinCOX-1/COX-20.01 (COX-2)A non-selective NSAID, often used as a control in inhibitor screening.[3]
DiclofenacCOX-1/COX-2-A non-selective NSAID.
This compound COX-2 (Hypothesized) To Be Determined The inhibitory potential of this compound against COX-2 is hypothesized based on structural analogy.

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, a detailed methodology for a common in vitro COX-2 inhibition assay is provided below.

In Vitro Fluorometric COX-2 Inhibition Assay

This assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme, using a fluorometric probe.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)

  • Sodium Hydroxide (NaOH)

  • Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX-2 Inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. The test compound and positive control should be prepared at various concentrations to determine the IC50 value.

  • Assay Reaction Setup: In a 96-well plate, add the following components in the specified order:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Test compound or vehicle (for control wells)

    • Human Recombinant COX-2 enzyme

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Addition Add Reagents and Inhibitors to Plate Plate->Addition Incubation Pre-incubate at 37°C Addition->Incubation Initiation Initiate Reaction with Substrate Incubation->Initiation Measurement Kinetic Fluorescence Measurement Initiation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

References

Comparative Analysis of 5-Methyl-2-phenyloxazole-4-carboxylic acid's Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Validation Guide Based on Cyclooxygenase-2 (COX-2) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for the novel compound, 5-Methyl-2-phenyloxazole-4-carboxylic acid, against established therapeutic alternatives. Based on the known biological activities of oxazole derivatives, this document will explore the potential of this compound as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The performance of this compound will be objectively compared with two well-characterized COX-2 inhibitors, Celecoxib and Valdecoxib, supported by established experimental data and detailed protocols.

Introduction to the Hypothesized Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, and the production of prostaglandins is a central element of this process. Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4]

Given that various oxazole-containing compounds have demonstrated anti-inflammatory properties, it is hypothesized that this compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme. This guide will outline the experimental framework required to validate this hypothesis and compare its potential efficacy against established drugs.

Quantitative Data on COX-2 Inhibition

The inhibitory activity of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is a critical parameter and is often expressed as a selectivity ratio (IC50 COX-1 / IC50 COX-2). A higher ratio signifies greater selectivity for COX-2.

Below is a comparative summary of the in vitro inhibitory activities of the established COX-2 inhibitors, Celecoxib and Valdecoxib. The data for this compound is presented hypothetically to illustrate a target profile for a novel selective COX-2 inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound >100 0.05 >2000
Celecoxib150.04375
Valdecoxib1400.00528000

Note: Data for Celecoxib and Valdecoxib are compiled from published literature.[5][6][7] The data for this compound is hypothetical.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound and objectively compare its performance, a series of in vitro and in vivo experiments are required.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid by recombinant human COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is determined by measuring the reduction in PGE2 production.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (this compound, Celecoxib, Valdecoxib) dissolved in DMSO

  • PGE2 enzyme immunoassay (EIA) kit

  • 96-well microplates

  • Incubator

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds in DMSO and serially dilute to the desired concentrations in the reaction buffer.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer containing heme.

  • Inhibitor Pre-incubation: In a 96-well plate, add the diluted enzyme solution to wells containing either the test compound dilutions or vehicle (DMSO) for the control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[8][9][10]

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is evaluated by its ability to reduce this swelling.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Test compounds (this compound, Celecoxib, Valdecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Celecoxib), and different dose groups of this compound. Administer the test compounds or vehicle orally by gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED50 (effective dose that causes 50% inhibition) can be determined from the dose-response curve.

Visualizations

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Compound 5-Methyl-2-phenyloxazole- 4-carboxylic acid Compound->COX2 inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro COX Inhibition Assay

The diagram below outlines the key steps in the in vitro experimental workflow for determining the COX inhibitory activity of a compound.

Workflow start Start reagent_prep Prepare Reagents (Enzymes, Buffers, Compounds) start->reagent_prep plate_setup Set up 96-well Plate (Enzyme + Inhibitor/Vehicle) reagent_prep->plate_setup pre_incubation Pre-incubate (15 min at RT) plate_setup->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate reaction_incubation Incubate (10 min at 37°C) add_substrate->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction quantify_pge2 Quantify PGE2 (EIA) stop_reaction->quantify_pge2 data_analysis Data Analysis (Calculate IC50) quantify_pge2->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

This guide outlines a comprehensive framework for the validation of this compound's hypothesized mechanism of action as a selective COX-2 inhibitor. By following the detailed experimental protocols and comparing the resulting data with established alternatives like Celecoxib and Valdecoxib, researchers can objectively assess its therapeutic potential. The provided visualizations of the COX-2 signaling pathway and experimental workflow serve to clarify the underlying biological and methodological principles. This structured approach is essential for the rigorous evaluation of novel anti-inflammatory drug candidates.

References

A Comparative Analysis of the Physicochemical Properties of Oxazole and Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric five-membered heterocyclic rings, oxazole and isoxazole, are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of a carboxylic acid moiety onto these rings provides a critical anchor for interacting with biological targets and modulates the overall physicochemical properties of the molecule, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed comparison of the key physicochemical properties of oxazole and isoxazole carboxylic acids, supported by available experimental data, to aid in the rational design of novel therapeutics.

Physicochemical Property Comparison

The relative positioning of the nitrogen and oxygen atoms within the oxazole and isoxazole rings, along with the position of the carboxylic acid substituent, gives rise to distinct electronic and steric environments. These differences manifest in measurable variations in acidity (pKa), lipophilicity (logP), solubility, and melting and boiling points.

Data Summary

The following tables summarize the available quantitative data for various isomers of oxazole and isoxazole carboxylic acids. It is important to note that experimental values can vary depending on the specific conditions and methods used for their determination.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)Solubility
Oxazole Carboxylic Acids
Oxazole-2-carboxylic acid1833-44-9C4H3NO3113.07185-187N/A~1.5-2.5N/A
Oxazole-4-carboxylic acid23012-13-7C4H3NO3113.07138-142[1]N/A~2.5-3.5N/A
Oxazole-5-carboxylic acid118994-90-4C4H3NO3113.07N/AN/A~2.0-3.0N/A
Isoxazole Carboxylic Acids
Isoxazole-3-carboxylic acid3209-71-0C4H3NO3113.07161-163N/A2.03N/A
Isoxazole-4-carboxylic acid42831-50-5C4H3NO3113.07144-148[2]308.3 (Predicted)[2]2.85 (Predicted)[2][3]Slightly soluble in DMSO and Methanol[3]
Isoxazole-5-carboxylic acid21169-71-1C4H3NO3113.07144-148[4][5][6]211.74 (estimate)[4]2.29 (Predicted)[4][5][7]Slightly soluble in water[4][5]

Key Physicochemical Differences and Their Implications

  • Acidity (pKa): The pKa of the carboxylic acid is influenced by the electron-withdrawing or -donating nature of the heterocyclic ring. The proximity and orientation of the heteroatoms relative to the carboxyl group can significantly impact the stability of the carboxylate anion. Generally, isoxazole carboxylic acids tend to be slightly more acidic than their oxazole counterparts due to the arrangement of the nitrogen and oxygen atoms. This difference in acidity can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

  • Solubility: Aqueous solubility is a crucial factor for drug formulation and bioavailability. The ability of the heterocyclic nitrogen to participate in hydrogen bonding, along with the overall polarity of the molecule, influences its solubility in water. The available data suggests that isoxazole-5-carboxylic acid is slightly soluble in water, while information on the aqueous solubility of other isomers is limited.[4][5]

  • Melting and Boiling Points: These physical properties are influenced by the strength of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, as well as molecular symmetry, which affects crystal packing. The observed differences in melting points between the isomers reflect these structural variations.[8][9][10]

Relevance in Drug Discovery and Signaling Pathways

Both oxazole and isoxazole carboxylic acids are key building blocks in the synthesis of a wide range of biologically active molecules, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[11][12][13][14] Their ability to act as bioisosteres for other functional groups allows for the fine-tuning of a drug candidate's properties.

In the context of cancer, for instance, derivatives of these carboxylic acids have been shown to inhibit various signaling pathways crucial for tumor growth and survival. A generalized mechanism of action for some anticancer oxazole and isoxazole derivatives involves the inhibition of protein kinases, enzymes that play a central role in cell signaling.

anticancer_pathway Ligand Oxazole/Isoxazole Carboxylic Acid Derivative Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor P1 Phosphorylation Cascade Receptor->P1 Activation TF Transcription Factors P1->TF Activation Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Regulation Cell Tumor Cell Growth & Survival Gene->Cell

Caption: Generalized signaling pathway inhibited by some anticancer oxazole/isoxazole derivatives.

Experimental Protocols

The determination of the physicochemical properties listed above relies on well-established experimental protocols. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Property Determination

experimental_workflow start Pure Compound (Oxazole/Isoxazole Carboxylic Acid) pka pKa Determination (Potentiometric Titration) start->pka logp logP Determination (Shake-Flask Method) start->logp solubility Aqueous Solubility (Shake-Flask or Nephelometry) start->solubility mp Melting Point (Capillary Method) start->mp bp Boiling Point (Distillation/Thiele Tube) start->bp data Data Analysis & Comparison pka->data logp->data solubility->data mp->data bp->data

Caption: General experimental workflow for determining key physicochemical properties.

pKa Determination (Potentiometric Titration)

Principle: This method involves the titration of a solution of the acidic compound with a standard basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Protocol:

  • Preparation of Solutions: Prepare a standard solution of the oxazole or isoxazole carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions.

  • Titration: Place a known volume of the acidic solution in a beaker and immerse the calibrated pH electrode.

  • Data Collection: Add the basic solution in small, precise increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Analysis: Plot the pH versus the volume of base added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

logP Determination (Shake-Flask Method)

Principle: This classic method measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, representing a lipid and an aqueous environment, respectively.

Protocol:

  • Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Compound Distribution: Dissolve a known amount of the oxazole or isoxazole carboxylic acid in one of the phases (usually the one in which it is more soluble).

  • Equilibration: Add a known volume of the second phase to the first, and shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination

Principle: This experiment determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.

Protocol (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid oxazole or isoxazole carboxylic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Remove the undissolved solid by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a calibrated analytical method (e.g., HPLC-UV).

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube, sealed at one end.

  • Heating: Place the capillary tube in a melting point apparatus.

  • Observation: Heat the sample slowly and observe the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol (Thiele Tube Method):

  • Apparatus Setup: Attach a small test tube containing a few drops of the liquid sample to a thermometer. Invert a sealed capillary tube and place it in the liquid.

  • Heating: Immerse the setup in a Thiele tube containing a high-boiling point oil.

  • Observation: Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the liquid boils.

  • Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed head-to-head comparison of two synthetic routes to 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The comparison focuses on reaction yields, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Robinson-Gabriel SynthesisRoute 2: One-Pot Condensation and Cyclization
Starting Materials Ethyl 2-amino-3-oxobutanoate hydrochloride, Benzoyl chlorideEthyl acetoacetate, Benzonitrile
Key Transformations N-acylation followed by cyclodehydration and hydrolysisCondensation, cyclization, and hydrolysis in a single pot
Overall Yield ~70-80% (estimated over three steps)Not explicitly reported, but potentially higher due to fewer steps
Reaction Conditions Stepwise, requires isolation of intermediatesOne-pot, potentially more streamlined
Key Advantages Well-established classical reactionHigher atom economy and reduced workup
Key Challenges Multi-step process, potential for yield loss at each stepRequires specific reagents and conditions for the one-pot sequence

Route 1: The Robinson-Gabriel Synthesis Approach

The Robinson-Gabriel synthesis is a classical and widely utilized method for the formation of oxazoles. This route involves a three-step sequence starting from commercially available materials. The key intermediate, ethyl 5-methyl-2-phenyloxazole-4-carboxylate, is synthesized and then hydrolyzed to the final carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(benzoylamino)-3-oxobutanoate

To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride in a suitable solvent such as dichloromethane, an equivalent of a base like triethylamine is added to neutralize the hydrochloride salt. The mixture is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(benzoylamino)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS: 61151-96-0)

The crude ethyl 2-(benzoylamino)-3-oxobutanoate is dissolved in a suitable solvent, and a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid is added. The mixture is heated to effect the cyclodehydration. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured into ice water and neutralized with a base. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate. Purification can be achieved by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

The ethyl 5-methyl-2-phenyloxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux until the hydrolysis of the ester is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Robinson-Gabriel Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Hydrolysis Ethyl 2-amino-3-oxobutanoate HCl Ethyl 2-amino-3-oxobutanoate HCl Ethyl 2-(benzoylamino)-3-oxobutanoate Ethyl 2-(benzoylamino)-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate HCl->Ethyl 2-(benzoylamino)-3-oxobutanoate Base (e.g., Et3N) Benzoyl chloride Benzoyl chloride Benzoyl chloride->Ethyl 2-(benzoylamino)-3-oxobutanoate Intermediate_1 Ethyl 2-(benzoylamino)-3-oxobutanoate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Intermediate_1->Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Dehydrating agent (e.g., H2SO4) Intermediate_2 Ethyl 5-methyl-2-phenyloxazole-4-carboxylate Final_Product This compound Intermediate_2->Final_Product Base (e.g., NaOH), then Acid One-Pot Synthesis cluster_0 One-Pot Reaction Ethyl acetoacetate Ethyl acetoacetate Final_Product This compound Ethyl acetoacetate->Final_Product 1. Strong Base (e.g., NaOEt) 2. Acidic Workup Benzonitrile Benzonitrile Benzonitrile->Final_Product

Biological Target Validation for 5-Methyl-2-phenyloxazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the biological target validation of 5-Methyl-2-phenyloxazole-4-carboxylic acid, with a focus on Diacylglycerol O-Acyltransferase 1 (DGAT-1) as a potential target. Due to the limited direct experimental data on this specific compound, this document serves as a comparative analysis against known DGAT-1 inhibitors, offering detailed experimental protocols and data presentation formats to guide future research.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis.[1][2] Its inhibition is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1][2][3] Structurally similar compounds to this compound have been identified as DGAT-1 inhibitors, suggesting that DGAT-1 is a plausible biological target for this molecule. This guide outlines the necessary steps to validate this hypothesis through in vitro assays and provides a comparative landscape of existing DGAT-1 inhibitors.

Comparative Analysis of DGAT-1 Inhibitors

To establish the potential efficacy of this compound, its performance should be benchmarked against well-characterized DGAT-1 inhibitors. The following table summarizes the inhibitory activity of known DGAT-1 inhibitors with carboxylic acid moieties.

CompoundTargetAssay TypeIC50 (nM)Reference Compound(s)
Compound 43c (Adamantane Carboxylic Acid Derivative) hDGAT-1, mDGAT-1Enzymatic Assay5N/A
T863 hDGAT-1, mDGAT-1Enzymatic Assay16-23N/A
PF-04620110 hDGAT-1Cellular Assay~39N/A
This compoundhDGAT-1 (Hypothetical)Enzymatic AssayTBDCompound 43c, T863

Data for this compound is to be determined (TBD) through experimental validation.

Experimental Protocols

In Vitro DGAT-1 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on DGAT-1 enzyme activity.

Materials:

  • Human or mouse DGAT-1 enzyme (microsomes from Sf9 cells or similar)

  • Dioleoyl glycerol (substrate)

  • [14C]-Oleoyl-CoA (co-substrate)

  • Assay buffer: 200 mM Tris-HCl (pH 7.0), 200 mM sucrose, 200 mM MgCl2

  • Test compound (this compound) and reference inhibitors

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a microplate, add the assay buffer, DGAT-1 enzyme, and the test/reference compound.

  • Initiate the reaction by adding the substrates, dioleoyl glycerol and [14C]-Oleoyl-CoA.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water).

  • Extract the lipid phase containing the radiolabeled triglycerides.

  • Quantify the amount of [14C]-triglyceride formed using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Triglyceride Synthesis Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis in a cellular context.

Materials:

  • Human intestinal cell line (e.g., Caco-2 or HT-29)

  • Cell culture medium (e.g., DMEM)

  • [3H]-Glycerol or [14C]-Oleic acid

  • Test compound and reference inhibitors

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Culture the cells to confluence in a multi-well plate.

  • Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for a specified time.

  • Add the radiolabeled precursor ([3H]-Glycerol or [14C]-Oleic acid) to the medium and incubate for a further period to allow for triglyceride synthesis.

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysate.

  • Separate the triglycerides from other lipid species using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Calculate the percentage of inhibition and determine the EC50 value.

Visualizations

DGAT1_Signaling_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT-1 Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalysis Inhibitor 5-Methyl-2-phenyloxazole -4-carboxylic acid Inhibitor->DGAT1 Inhibition

Caption: DGAT-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Compound_Prep Compound Preparation (Serial Dilution) Enzyme_Assay DGAT-1 Enzymatic Assay (Radiometric) Compound_Prep->Enzyme_Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Data_Analysis Comparative Data Analysis IC50_Det->Data_Analysis Cell_Culture Cell Culture (e.g., Caco-2) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment TG_Synthesis Triglyceride Synthesis Assay (Radiolabeling) Compound_Treatment->TG_Synthesis EC50_Det EC50 Determination TG_Synthesis->EC50_Det EC50_Det->Data_Analysis

Caption: Experimental workflow for DGAT-1 target validation.

References

A Tale of Two Rings: A Comparative Review of Oxazole- and Isoxazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the five-membered aromatic heterocycles, oxazole and isoxazole, represent privileged scaffolds in medicinal chemistry. Their isomeric difference—the 1,3- and 1,2-placement of the oxygen and nitrogen atoms, respectively—imparts distinct physicochemical and pharmacological properties that have been exploited to develop a wide range of therapeutic agents. This guide provides a comparative analysis of representative oxazole- and isoxazole-based drugs, focusing on their performance, supported by experimental data, and detailing the methodologies for their evaluation.

The strategic incorporation of oxazole or isoxazole rings can significantly influence a molecule's metabolic stability, pharmacokinetic profile, and target engagement.[1][2] Generally, the isoxazole ring is considered to confer more favorable pharmacological properties, a notion supported by the higher number of FDA-approved drugs containing this moiety compared to the oxazole ring.[3] This review will delve into a comparative analysis of two pairs of drugs, an anti-inflammatory agent and an antibacterial agent, to illustrate the nuances between these two scaffolds.

Section 1: Comparative Analysis of Anti-Inflammatory Agents: Oxaprozin (Oxazole) vs. Valdecoxib (Isoxazole)

A cornerstone of anti-inflammatory therapy involves the inhibition of cyclooxygenase (COX) enzymes. Here, we compare the oxazole-containing Oxaprozin with the isoxazole-containing Valdecoxib.

Data Presentation: Performance and Pharmacokinetics

The following tables summarize the key quantitative data for Oxaprozin and Valdecoxib.

Table 1: Comparative In Vitro COX Inhibition
Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-1/COX-2)
Oxaprozin2.2360.06
Valdecoxib>1000.05>2000

Data sourced from a comparative analysis of COX-2 selectivity.[4][5]

Table 2: Comparative Pharmacokinetic Parameters
Parameter Oxaprozin Valdecoxib
Bioavailability (%) ~9583
Time to Peak Plasma Conc. (hours) 2 - 6~3
Plasma Protein Binding (%) >99 (concentration-dependent)~98
Elimination Half-life (hours) 40 - 608 - 11
Metabolism Hepatic (oxidation and glucuronidation)Hepatic (CYP3A4 and 2C9)
Primary Excretion Route Renal and BiliaryRenal (as metabolites)

Data compiled from clinical pharmacokinetic studies.[6][7][8][9][10]

Experimental Protocols

This assay provides a physiologically relevant assessment of COX inhibition.[4]

  • Blood Collection and Preparation : Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks. For COX-1 analysis, the blood is incubated with the test compound or vehicle. For COX-2 analysis, the blood is first incubated with lipopolysaccharide (LPS) to induce COX-2 expression, followed by incubation with the test compound or vehicle.

  • Inhibition : Following incubation, coagulation is allowed to proceed.

  • Measurement of Prostanoids : Serum is separated by centrifugation. Thromboxane B2 (TXB2) levels are measured as an index of COX-1 activity, and Prostaglandin E2 (PGE2) levels are measured as an index of COX-2 activity, typically using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis : The concentration of the inhibitor that causes a 50% reduction in TXB2 or PGE2 production compared to the vehicle-treated control is determined as the IC50 value.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Oxaprozin Oxaprozin (Oxazole) Oxaprozin->COX1 Oxaprozin->COX2 Valdecoxib Valdecoxib (Isoxazole) Valdecoxib->COX2

Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition.

Experimental_Workflow cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood_Collection1 Collect Whole Blood Incubation_Compound1 Incubate with Test Compound Blood_Collection1->Incubation_Compound1 Coagulation1 Allow Coagulation Incubation_Compound1->Coagulation1 Serum_Separation1 Separate Serum Coagulation1->Serum_Separation1 TXB2_Measurement Measure TXB2 (ELISA/RIA) Serum_Separation1->TXB2_Measurement Data_Analysis Calculate IC50 Values TXB2_Measurement->Data_Analysis Blood_Collection2 Collect Whole Blood LPS_Induction Induce COX-2 with LPS Blood_Collection2->LPS_Induction Incubation_Compound2 Incubate with Test Compound LPS_Induction->Incubation_Compound2 Coagulation2 Allow Coagulation Incubation_Compound2->Coagulation2 Serum_Separation2 Separate Serum Coagulation2->Serum_Separation2 PGE2_Measurement Measure PGE2 (ELISA/RIA) Serum_Separation2->PGE2_Measurement PGE2_Measurement->Data_Analysis

Caption: Experimental workflow for determining COX-1 and COX-2 inhibition.

Section 2: Comparative Analysis of Antibacterial Agents: An Oxazole-based Penicillin vs. Sulfamethoxazole (Isoxazole)

To illustrate the differences in the antibacterial space, we compare an oxazole-based penicillin, such as Oxacillin, with the isoxazole-containing sulfonamide, Sulfamethoxazole. It is important to note that these drugs belong to different antibacterial classes with distinct mechanisms of action.

Data Presentation: Performance and Pharmacokinetics
Table 3: Comparative Antibacterial Activity (MIC90 in µg/mL)
Organism Oxacillin Sulfamethoxazole
Staphylococcus aureus (MSSA)0.25 - 0.5>128
Streptococcus pneumoniaeVaries16 - 64
Escherichia coli>328 - 32
Haemophilus influenzae0.5 - 21 - 4

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are approximate and can vary based on resistance patterns. Data compiled from various surveillance studies.

Table 4: Comparative Pharmacokinetic Parameters
Parameter Oxacillin Sulfamethoxazole
Bioavailability (%) 30 - 33 (Oral)~100 (Oral)
Time to Peak Plasma Conc. (hours) 0.5 - 2 (Oral)2 - 4 (Oral)
Plasma Protein Binding (%) 89 - 94~70
Elimination Half-life (hours) 0.3 - 0.810 - 12
Metabolism Hepatic (<10%)Hepatic (acetylation and glucuronidation)
Primary Excretion Route RenalRenal

Data compiled from clinical pharmacokinetic studies.[11][12][13][14][15][16][17]

Experimental Protocols

This is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Antimicrobial Solutions : Serial two-fold dilutions of the test compounds (Oxacillin and Sulfamethoxazole) are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation : Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Antibacterial_Mechanisms cluster_0 Oxacillin (Oxazole) - Cell Wall Synthesis Inhibition cluster_1 Sulfamethoxazole (Isoxazole) - Folic Acid Synthesis Inhibition PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBP->Cell_Wall Cross-linking Lysis Cell Lysis Cell_Wall->Lysis Weakened Oxacillin Oxacillin Oxacillin->PBP PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid Bacterial_Growth Bacterial Growth Nucleic_Acid->Bacterial_Growth Required for Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition

Caption: Mechanisms of action for Oxacillin and Sulfamethoxazole.

MIC_Workflow Serial_Dilution Prepare Serial Dilutions of Antibiotic in Microtiter Plate Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results

Caption: Experimental workflow for MIC determination by broth microdilution.

Section 3: Comparative Safety and Tolerability

The adverse effect profiles of these drugs are primarily dictated by their mechanism of action and off-target effects, rather than solely the presence of the oxazole or isoxazole ring.

Table 5: Common Adverse Effects
Oxaprozin Gastrointestinal issues (e.g., heartburn, nausea, diarrhea), headache, dizziness, rash.[18][19][20][21][22]
Valdecoxib Gastrointestinal issues, headache, dizziness. Notably, it was withdrawn from the market due to an increased risk of cardiovascular events.[23]
Oxacillin Hypersensitivity reactions (rash, anaphylaxis), gastrointestinal upset, and potential for renal and hepatic toxicity at high doses.
Sulfamethoxazole Hypersensitivity reactions (including Stevens-Johnson syndrome), photosensitivity, crystalluria, and bone marrow suppression.[24][25][26][27][28]

Conclusion

This comparative review of oxazole- and isoxazole-based therapeutic agents highlights the significant impact of isomeric differences on pharmacological properties. In the case of the COX inhibitors, the isoxazole-containing valdecoxib exhibits markedly higher selectivity for COX-2 compared to the oxazole-containing oxaprozin. For the antibacterial agents, the different heterocyclic cores are part of entirely different pharmacophores, leading to distinct mechanisms of action and antibacterial spectra.

The choice between an oxazole and an isoxazole scaffold in drug design is a nuanced decision, heavily influenced by the specific therapeutic target and desired pharmacokinetic profile. While isoxazoles appear more frequently in approved drugs, the oxazole ring remains a valuable component in the medicinal chemist's toolkit. The data and protocols presented here provide a foundational guide for researchers in the rational design and evaluation of new therapeutic agents based on these versatile heterocyclic systems.

References

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-2-phenyloxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methyl-2-phenyloxazole-4-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is extrapolated from safety data for structurally similar oxazole and isoxazole derivatives. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended for researchers, scientists, and drug development professionals, providing essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans.

Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. It is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4] All handling operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and disposed of properly after handling.[5] Double gloving is recommended when compounding, administering, and disposing of the compound.
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemically resistant coveralls or an apron should be worn. Gowns should be impermeable, have long sleeves, and close in the back.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling the compound as a powder outside of a fume hood or if there is a potential for aerosol generation.[7] The specific type of respirator should be determined by a formal risk assessment.
Hazard Classification of Structurally Similar Compounds

The following table summarizes the GHS hazard classifications for structurally similar compounds.

CompoundGHS Hazard Statements
5-Methylisoxazole-4-carboxylic acid Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][4]
4-Methyloxazole-5-carboxylic Acid Causes skin irritation, Causes serious eye irritation.[3]
2-(3-Aminophenyl)-5-methyloxazole-4-carboxylic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and inspect for integrity.

    • Prepare all required equipment and reagents.

    • Have a spill kit readily accessible.[6]

  • Handling :

    • Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Use appropriate, clean tools for handling.

    • Keep the container tightly closed when not in use.[1][3]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly doff and dispose of contaminated PPE in a designated waste container.[5]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with the compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Container Management : Ensure the waste container is compatible with the chemical and is kept tightly closed. Store the waste container in a secure, designated area away from incompatible materials.[5]

  • Disposal Method : Chemical waste should be disposed of through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[5] Disposal must be in accordance with all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the procedural steps for safely handling this compound and the logical relationship for emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep1 Verify Fume Hood Operation Prep2 Inspect and Don PPE Prep1->Prep2 Prep3 Prepare Equipment Prep2->Prep3 Prep4 Ensure Spill Kit is Accessible Prep3->Prep4 Hand1 Transfer/Weigh Compound Prep4->Hand1 Hand2 Perform Experimental Procedure Hand1->Hand2 Hand3 Keep Container Closed Hand2->Hand3 Post1 Decontaminate Surfaces Hand3->Post1 Post2 Doff and Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Segregate Contaminated Waste Post2->Disp1 Disp2 Store in Labeled, Sealed Container Disp1->Disp2 Disp3 Arrange for Licensed Disposal Disp2->Disp3

Caption: General workflow for safely handling this compound.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) Skin->FlushSkin FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: Logical workflow for emergency response to exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.